Forsythoside I
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBWXABVALDGQ-GCELSKRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Forsythoside I: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside I is a caffeoyl phenylethanoid glycoside (CPG), a class of natural products known for their diverse biological activities.[1][2][3] Isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional medicine, this compound has emerged as a compound of significant interest due to its potent anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols for its study.
Chemical Identity and Properties
This compound is a complex glycoside characterized by a central glucose moiety linked to a phenylethanoid alcohol, a caffeoyl group, and a rhamnose sugar. Its detailed chemical and physical properties are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [(2R,3R,4S,5R,6R)-3-[2-(3,4-dihydroxyphenyl)ethyl]-2,3,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
| Synonyms | Isoforsythoside, Lianqiaoxinside A | [5] |
| CAS Number | 1177581-50-8 | [1][3][4] |
| Molecular Formula | C₂₉H₃₆O₁₅ | [1] |
| Molecular Weight | 624.59 g/mol | [1][3] |
| Appearance | Yellow, or White to Off-White Solid | [1] |
| Botanical Source | Forsythia suspensa (Thunb.) Vahl | [4][5] |
| Solubility | H₂O: 100 mg/mL (160.11 mM) (Sonication recommended) DMSO: 33.3 - 100 mg/mL (53.31 - 160.11 mM) (Sonication recommended) | [1][3] |
| Storage | Powder: -20°C for ≥ 3 years In Solvent: -80°C for 6 months, -20°C for 1 month | [1][3][4] |
| Predicted Density | 1.60 g/cm³ | [1] |
Biological Activity and Mechanism of Action
The primary pharmacological activity of this compound is its anti-inflammatory effect, which has been demonstrated in both in vitro and in vivo models.[4][6] The mechanism underlying this activity involves the modulation of key inflammatory signaling pathways.
Anti-inflammatory Effects via the TXNIP/NLRP3 Inflammasome Pathway
This compound has been shown to exert a protective effect in a mouse model of acute lung injury (ALI).[4][6] Its action is mediated by the suppression of the Thioredoxin-interacting protein (TXNIP)/NOD-like receptor protein 3 (NLRP3) inflammasome pathway.[4][6]
Inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the production of reactive oxygen species (ROS), which in turn triggers the dissociation of TXNIP from thioredoxin and its subsequent binding to NLRP3. This interaction is a critical step in the activation and assembly of the NLRP3 inflammasome complex, which also includes the apoptosis-associated speck-like protein (ASC) and pro-caspase-1. The assembled inflammasome activates caspase-1, which then cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms, perpetuating the inflammatory cascade.
This compound intervenes in this process by suppressing the expression of key components of this pathway, including TXNIP, NLRP3, ASC, and Caspase-1.[4][6] This targeted inhibition prevents the maturation and release of IL-1β, thereby mitigating the inflammatory response.[4]
Figure 1. Inhibition of the TXNIP/NLRP3 Inflammasome Pathway by this compound.
Pharmacological Data
The biological effects of this compound have been quantified in several studies. The following table summarizes key findings from in vitro and in vivo experiments.
Table 2: Summary of Pharmacological Data for this compound
| Model System | Parameter Measured | Dosage / Concentration | Observed Effect | Reference(s) |
| LPS-treated RAW264.7 Macrophages | Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) | 50-200 µg/mL | Dose-dependent inhibition of cytokine release. | [4] |
| LPS-treated RAW264.7 Macrophages | Protein Expression (TXNIP, NLRP3, ASC, Caspase-1) | 50-200 µg/mL | Dose-dependent reduction in the protein levels. | [4] |
| Mouse Model of Acute Lung Injury (ALI) | Lung Histopathology (Inflammatory Infiltration, Edema, Necrosis) | 12.5, 25, 50 mg/kg (Oral Gavage) | Dose-dependent amelioration of LPS-induced pathological changes. | [4][6] |
| Mouse Model of ALI | Lung Wet/Dry (W/D) Ratio & MPO Activity | 12.5-50 mg/kg | Significant, dose-dependent reduction. | [6] |
| Mouse Model of ALI | Superoxide Dismutase (SOD) Activity | 12.5-50 mg/kg | Dose-dependent increase in antioxidant enzyme activity. | [4][6] |
| Mouse Model of ALI | Cell Apoptosis Rate in Lung Tissue | 12.5-50 mg/kg | Dose-dependent reduction in apoptosis. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core protocols used to investigate the anti-inflammatory properties of this compound.
In Vitro Analysis of Anti-inflammatory Activity in Macrophages
This protocol describes the methodology for assessing the effect of this compound on LPS-stimulated RAW264.7 macrophage cells.
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Plating: Cells are seeded into appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 50, 100, 200 µg/mL) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the media (final concentration typically 1 µg/mL) to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Sample Collection:
-
Supernatant: The cell culture supernatant is collected for cytokine analysis.
-
Cell Lysate: The cells are washed with PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors for protein analysis.
-
-
Analysis:
-
Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits.
-
Protein Expression: Cell lysates are analyzed by Western Blot to determine the expression levels of TXNIP, NLRP3, ASC, Caspase-1, and a loading control (e.g., β-actin).
-
Figure 2. Experimental Workflow for In Vitro Anti-inflammatory Analysis.
In Vivo Evaluation in an Acute Lung Injury Model
This protocol outlines the procedure for assessing the protective effects of this compound in a murine model of LPS-induced ALI.
-
Animal Acclimatization: C57BL/6 mice (or other appropriate strain) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into groups: Control, LPS model, and LPS + this compound (e.g., 12.5, 25, 50 mg/kg).
-
Treatment: The treatment groups receive this compound via oral gavage for a set number of days (e.g., 2 days) prior to ALI induction. The control and model groups receive the vehicle.
-
ALI Induction: Mice are anesthetized, and ALI is induced by intratracheal instillation of LPS. The control group receives sterile saline.
-
Monitoring: Animals are monitored for a specified time (e.g., 24-48 hours) post-LPS challenge.
-
Sample Collection: Animals are euthanized.
-
Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with sterile saline to collect BALF for protein concentration and cell counts.
-
Lung Tissue: Lungs are harvested. One lobe is fixed in 10% formalin for histopathology, while the remaining tissue is snap-frozen for biochemical assays.
-
-
Analysis:
-
Histopathology: Formalin-fixed lung sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, edema, and tissue damage.
-
Biochemical Assays: Lung homogenates are used to measure Myeloperoxidase (MPO) activity (an index of neutrophil infiltration) and Superoxide Dismutase (SOD) activity (an antioxidant enzyme).
-
Lung Wet/Dry Ratio: A portion of the lung is weighed before and after drying to assess the degree of pulmonary edema.
-
Figure 3. Experimental Workflow for In Vivo Acute Lung Injury Analysis.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory properties. Its ability to specifically target the TXNIP/NLRP3 inflammasome pathway highlights its potential as a therapeutic lead for inflammatory diseases, particularly acute lung injury. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological potential of this compound and advance its development toward clinical applications.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS 1177581-50-8 | this compound [phytopurify.com]
- 6. Potential of this compound as a therapeutic approach for acute lung injury: Involvement of TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Sourcing and Isolation of Forsythoside I from Forsythia suspensa
Introduction
Forsythoside I, a caffeoyl phenylethanoid glycoside, is a bioactive compound sourced from the plant Forsythia suspensa (Thunb.) Vahl, a member of the Oleaceae family.[1][2] This plant, particularly its fruit (Fructus Forsythiae), is a staple in traditional Oriental medicine, where it has been used for its anti-inflammatory, antimicrobial, and diuretic properties.[3] this compound, along with other related phenylethanoid glycosides like Forsythoside A, is of significant interest to researchers for its potential pharmacological applications, including anti-inflammatory and antioxidant activities.[1][4] This guide provides a comprehensive overview of the methodologies for the extraction, separation, and purification of this compound from Forsythia suspensa, intended for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are based on established methods for isolating phenylethanoid glycosides from this species.
Source Material
The primary source for this compound is the fruit of Forsythia suspensa.[2] However, recent studies have shown that the leaves also contain a high concentration of active compounds, including phenylethanoid glycosides, making them a viable and sustainable alternative source material.[5][6] The protocols described can be adapted for either the fruits or leaves of the plant.
Experimental Protocols
The isolation of this compound is a multi-step process involving initial extraction from the plant material, followed by fractionation through solvent partitioning, and concluding with high-resolution purification using preparative chromatography.
Protocol 1: Crude Extraction
The initial step involves extracting the crude mixture of compounds from the dried and powdered plant material.
A. Conventional Solvent Extraction:
-
Pulverize the dried fruits or leaves of Forsythia suspensa.[7]
-
Reflux the powdered material with methanol or 70% ethanol. A common solvent-to-material ratio is 20:1 (v/w).[3][7]
-
Perform the extraction twice for a duration of 1-2 hours for each cycle.[7]
-
Filter the mixtures and combine the extracts.
-
Evaporate the solvent from the combined extracts under reduced pressure at approximately 50°C using a rotary evaporator to obtain a concentrated crude syrup or residue.[3][7]
B. Green Extraction Method (β-Cyclodextrin-Assisted): This method offers an eco-friendly alternative to conventional solvents, enhancing the extraction yield and water solubility of the target compounds.[8][9]
-
Mix powdered Forsythia suspensa leaves with a β-cyclodextrin aqueous solution.
-
Optimize extraction under the following conditions: a solid-liquid ratio of 1:36.3, a temperature of 75.25°C, and a pH of 3.94.[9][10]
-
The optimal ratio of Forsythia suspensa leaves to β-cyclodextrin is 3.61:5.[9][10]
-
Separate the liquid extract for further processing. This method has been shown to significantly increase the yield of phenylethanoid glycosides.[9]
Protocol 2: Fractionation by Solvent Partitioning
The crude extract is partitioned to separate compounds based on their polarity, enriching the fraction containing this compound.
-
Perform successive liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity.
-
First, partition the aqueous suspension against an immiscible non-polar solvent like chloroform or methylene chloride to remove lipids and other non-polar constituents.[3][11]
-
Separate the aqueous layer and partition it against a medium-polarity solvent, typically ethyl acetate (EtOAc).[11]
-
Finally, partition the remaining aqueous layer with water-saturated n-butanol (n-BuOH). The phenylethanoid glycosides, including this compound, will preferentially move into the n-butanol fraction.[11]
-
Collect the n-butanol fraction and evaporate it to dryness. This freeze-dried fraction serves as the enriched material for final purification.[11]
Protocol 3: Purification by Preparative Chromatography
High-Speed Counter-Current Chromatography (HSCCC) or Centrifugal Partition Chromatography (CPC) are highly efficient liquid-liquid chromatography techniques for purifying natural products without a solid support matrix, minimizing sample adsorption and degradation.
-
Solvent System Preparation : Prepare a two-phase solvent system. A commonly used system for forsythosides is a mixture of ethyl acetate-n-butanol-methanol-water (EtOAc-n-BuOH-MeOH-H₂O) at a volume ratio of 4:0.5:0.5:5.[7][11] Shake the mixture vigorously in a separatory funnel and allow the layers to separate at room temperature. The upper organic phase is used as the stationary phase, and the lower aqueous phase serves as the mobile phase.[11]
-
Sample Preparation : Dissolve a known quantity of the dried n-butanol fraction (e.g., 1-3 grams) in a small volume of the solvent system mixture (equal parts upper and lower phase).[11] Filter the solution through a 0.45 µm filter.[7]
-
CPC/HSCCC Operation :
-
Fill the column completely with the stationary phase (upper phase).
-
Set the apparatus to rotate at a high speed (e.g., 1800 rpm).[11]
-
Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 8 mL/min) until the system reaches hydrodynamic equilibrium (i.e., when the mobile phase emerges from the column outlet).[11]
-
Inject the prepared sample into the column.
-
-
Fraction Collection and Analysis : Continuously monitor the column effluent using a UV detector at 330 nm.[7] Collect fractions at regular intervals. Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.[11]
-
Final Step : Combine the pure fractions and evaporate the solvent to obtain the isolated this compound. Purity levels exceeding 98% can be achieved with this method.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and isolation of forsythosides from Forsythia suspensa.
Table 1: Optimized Extraction Conditions and Yields
| Method | Plant Part | Key Parameters | Yield of Forsythoside A* | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted | Fruits | 70% Ethanol, 20:1 v/w ratio, 1 hr | 16.71 g crude residue from 100 g material | [7] |
| Response Surface Methodology | Not Specified | Water, 21.38:1 ratio, 72.06°C, 2.56 h | Optimized for maximum yield (content range 0.200%-1.681% in raw material) | [12] |
| β-Cyclodextrin-Assisted | Leaves | 1:36.3 solid-liquid ratio, 75.25°C, pH 3.94 | 11.80 ± 0.141% | [9][10] |
| Chitosan-Assisted | Leaves | 1:52 g/mL ratio, 80°C, 120 min | 3.23 ± 0.27% | [13][14] |
*Note: Yields are often reported for Forsythoside A, the most abundant analogue, and are indicative of the efficiency for related compounds like this compound.
Table 2: Preparative Chromatography (CPC/HSCCC) Parameters and Results
| Parameter | Value | Reference |
|---|---|---|
| Apparatus | Centrifugal Partition Chromatography (CPC) | [11] |
| Solvent System | EtOAc-n-BuOH-MeOH-H₂O (4:0.5:0.5:5, v/v) | [7][11] |
| Stationary Phase | Upper organic phase | [11] |
| Mobile Phase | Lower aqueous phase | [11] |
| Sample Load | 1 - 3 g of n-BuOH fraction | [11] |
| Rotation Speed | 1800 rpm | [11] |
| Mobile Phase Flow Rate | 8 mL/min | [11] |
| Detection Wavelength | 330 nm | [7] |
| Yield (Forsythoside A) | 28.61% from n-BuOH fraction | [11] |
| Achieved Purity | 94.56% - 98.19% |[7][11] |
Visualized Workflows and Pathways
Experimental Workflow for this compound Isolation
Caption: General Workflow for this compound Isolation.
Pharmacological Context: Anti-inflammatory Signaling Pathway
Forsythosides exert their anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses.[15]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. de.gilson.com [de.gilson.com]
- 5. UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.plytix.com [files.plytix.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
Forsythoside I: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the antioxidant and free radical scavenging properties of Forsythoside I and its related phenylethanoid glycosides, primarily Forsythoside A. Derived from Forsythia suspensa, these compounds have garnered significant interest for their potent therapeutic effects, which are largely attributed to their ability to mitigate oxidative stress. This guide summarizes key quantitative data, details the underlying molecular mechanisms and signaling pathways, and provides comprehensive experimental protocols for assessing their antioxidant efficacy.
Quantitative Data on Antioxidant and Radical Scavenging Activity
The antioxidant capacity of forsythosides has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. The data below is compiled for Forsythoside A and related compounds found in Forsythia Fructus.
| Compound / Extract | Assay Type | IC50 / EC50 Value | Reference Compound | Reference IC50 |
| Forsythoside A | DPPH | 47.49 µM | Ascorbic Acid | 9.384 µM[1] |
| Forsythoside A | DPPH | 0.43 µg/mL | - | - |
| Isoforsythoside A | DPPH | 2.74 µg/mL | - | - |
| Forsythia suspensa Leaf Extract (FSE) | DPPH | 36.61 µg/mL | - | - |
| FSE with β-Cyclodextrin (FSE-β-CD) | DPPH | 28.98 µg/mL[2] | - | - |
| Forsythia suspensa Leaf Extract (FSE) | ABTS | 29.8 µg/mL | - | - |
| FSE with β-Cyclodextrin (FSE-β-CD) | ABTS | 25.54 µg/mL[2] | - | - |
| Forsythoside H | ABTS | 17.7 µg/mL | - | - |
Note: Data for various forsythosides and extracts are presented to provide a comprehensive overview. Forsythoside A is a closely related and frequently studied compound.
Mechanisms of Antioxidant Action
Forsythosides exert their antioxidant effects through two primary mechanisms:
-
Direct Free Radical Scavenging: These phenylethanoid glycosides possess multiple hydroxyl groups in their structure, which can donate hydrogen atoms to neutralize highly reactive free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[2][3] This direct scavenging activity helps to terminate radical chain reactions, thus preventing damage to cellular components like lipids, proteins, and DNA.[3]
-
Modulation of Cellular Signaling Pathways: Beyond direct scavenging, forsythosides activate endogenous antioxidant defense systems.[3] They modulate key signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[3][4][5] This cellular mechanism provides a more sustained and potent defense against oxidative stress.[3]
Visualization of Pathways and Workflows
Signaling Pathway for Cellular Antioxidant Activity
Forsythoside A has been shown to activate the Nrf2/HO-1 signaling pathway, a central regulator of cellular antioxidant response.[3][5] This activation can be triggered by upstream kinases such as AMP-activated protein kinase (AMPK) and extracellular-signal-related protein kinase (ERK).[5] The pathway involves the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-driven genes.[3][4]
Caption: Nrf2/HO-1 signaling pathway activated by Forsythosides.
Experimental Workflow for DPPH Radical Scavenging Assay
The DPPH assay is a common, rapid, and simple method for evaluating the free radical scavenging capacity of a compound.[6][7] The workflow involves preparing solutions, initiating a reaction between the antioxidant and the DPPH radical, and measuring the resulting change in absorbance.[8]
Caption: General workflow for the DPPH free radical scavenging assay.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the most common assays used to evaluate the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[8] The degree of discoloration indicates the scavenging potential of the tested compound.[6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[6]
-
This compound (or extract)
-
Positive control (e.g., Ascorbic acid, Trolox)[8]
-
UV-Vis Spectrophotometer or Microplate Reader[6]
-
Pipettes, cuvettes, or 96-well microplates[6]
Procedure:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM to 0.2 mM solution of DPPH in methanol.[2][8] Keep this solution protected from light. The absorbance of this solution at ~517 nm should be approximately 1.0 ± 0.2.[7]
-
Preparation of Test Samples: Dissolve this compound in the same solvent used for the DPPH solution to create a stock solution. Perform serial dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for the positive control.
-
Reaction Setup:
-
In a series of test tubes or microplate wells, add a fixed volume of the test sample from each dilution (e.g., 1 mL).[6]
-
To each tube/well, add a fixed volume of the DPPH working solution (e.g., 2 mL).[2]
-
Control: Prepare a control by mixing the solvent with the DPPH solution (no sample).[6]
-
Blank: Prepare a blank for each sample concentration containing the sample and the solvent (no DPPH) to correct for any background absorbance.
-
-
Incubation: Mix the solutions thoroughly and incubate the reaction mixtures in the dark at room temperature for 30 minutes.[2][8]
-
Measurement: After incubation, measure the absorbance of all solutions at the wavelength of maximum absorbance for DPPH, typically around 517 nm.[6][7]
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[6]
-
-
IC50 Determination: Plot the % Inhibition against the corresponding concentrations of this compound. The IC50 value is the concentration required to achieve 50% inhibition and can be determined by regression analysis.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color.[9]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol, Ethanol, or Phosphate-buffered saline (PBS)
-
This compound (or extract)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
UV-Vis Spectrophotometer or Microplate Reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Preparation of ABTS•+ Working Solution: Before the assay, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9][11]
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and a positive control in the same solvent.
-
Reaction Setup:
-
Add a small volume of the test sample or standard to a large volume of the ABTS•+ working solution (e.g., 50 µL of sample to 3 mL of ABTS•+ solution).[11]
-
Control: Prepare a control using the solvent instead of the sample.
-
-
Incubation: Mix thoroughly and incubate at room temperature for a defined period (e.g., 5-30 minutes).[9][11]
-
Measurement: Record the absorbance at 734 nm.[9]
-
Calculation and IC50 Determination: Calculate the percentage of scavenging activity and determine the IC50 value using the same formulas and plotting method described for the DPPH assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. mdpi.com [mdpi.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Forsythosides: A Technical Guide for Researchers
A Note on Forsythoside I: While this compound is a known phenylethanoid glycoside isolated from Forsythia suspensa, there is currently a notable lack of specific research on its neuroprotective potential in publicly available scientific literature. The vast majority of research has focused on Forsythoside A (FA) and Forsythoside B (FB). This guide, therefore, provides a comprehensive overview of the neuroprotective potential of forsythiasides as a class, drawing primarily from the extensive data on FA and FB. The mechanisms and effects described herein may provide a foundational understanding for investigating the potential neuroprotective properties of this compound.
Introduction to Forsythosides and Neuroprotection
Forsythosides, a group of phenylethanoid glycosides extracted from Forsythia suspensa, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease, as well as acute neurological injuries like ischemic stroke, are characterized by complex pathological processes including oxidative stress, neuroinflammation, and apoptosis. The multi-target nature of forsythiasides, particularly Forsythoside A and B, makes them promising candidates for therapeutic intervention in these debilitating conditions.
This technical guide summarizes the current state of research on the neuroprotective effects of forsythiasides, with a focus on Forsythoside A and B due to the wealth of available data. We will delve into their mechanisms of action, present quantitative data from key studies, detail experimental protocols, and visualize the intricate signaling pathways involved.
Core Neuroprotective Mechanisms of Forsythosides
The neuroprotective effects of forsythiasides are attributed to their ability to modulate multiple cellular pathways. The primary mechanisms identified in research models are anti-neuroinflammation, antioxidant effects, and inhibition of apoptosis and ferroptosis.
Anti-Neuroinflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key contributor to the pathogenesis of neurodegenerative diseases.[2] Forsythoside A and B have been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators.
Forsythoside A has been demonstrated to reduce the secretion of pro-inflammatory factors such as IL-6, IL-1β, and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[3][4] In animal models of Alzheimer's disease (APP/PS1 mice), Forsythoside A treatment suppressed the activation of IKK/IκB/NF-κB signaling, leading to a reduction in pro-inflammatory cytokines in the brain.[3][5]
Forsythoside B has also been shown to exert potent anti-inflammatory effects. In a rat model of cerebral ischemia-reperfusion injury, Forsythoside B inhibited the NLRP3 inflammasome pathway.[6][7] Furthermore, in a mouse model of Alzheimer's disease, Forsythoside B was found to attenuate neuroinflammation by inhibiting the NF-κB signaling pathway.[2]
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major cause of neuronal damage in neurodegenerative diseases.[1] Forsythosides have been shown to possess significant antioxidant properties.
Forsythoside A has been reported to activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[1] This activation leads to the increased expression of antioxidant enzymes. In a mouse model of Alzheimer's disease, Forsythoside A increased the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing the levels of the lipid peroxidation product malondialdehyde (MDA).[1]
Anti-Apoptotic and Anti-Ferroptotic Effects
Apoptosis, or programmed cell death, is a critical process in the loss of neurons in neurodegenerative diseases. Ferroptosis, a more recently identified form of iron-dependent programmed cell death, has also been implicated in these conditions.[3]
Forsythoside A has been shown to protect against Aβ-induced apoptosis in neuronal cells.[3] In a study on Alzheimer's disease, Forsythoside A was found to mitigate Alzheimer's-like pathology by inhibiting ferroptosis-mediated neuroinflammation through the activation of the Nrf2/GPX4 axis.[3][4]
Forsythoside B has also demonstrated anti-apoptotic effects. In a rat model of cerebral ischemia-reperfusion injury, it reduced neuronal apoptosis in the hippocampus and cortex.[6]
Quantitative Data from Research Models
The following tables summarize the quantitative data from key in vitro and in vivo studies on the neuroprotective effects of Forsythoside A and B.
Table 1: In Vitro Studies on Forsythoside A
| Cell Line | Insult | Forsythoside A Concentration | Key Findings | Reference |
| N2a | Aβ₁₋₄₂ | 10, 20, 40 μM | Dose-dependently improved cell viability and decreased MDA levels. | [3] |
| BV2 | LPS | 10, 20, 40 μM | Dose-dependently reduced NO, IL-1β, and IL-6 production. | [3][4] |
| HT22 | Erastin | 10, 20, 40 μM | Significantly improved cell viability. | [3] |
Table 2: In Vivo Studies on Forsythoside A
| Animal Model | Disease Model | Forsythoside A Dosage | Treatment Duration | Key Findings | Reference |
| APP/PS1 Mice | Alzheimer's Disease | 30 mg/kg/day (i.g.) | 3 months | Ameliorated memory and cognitive impairments; suppressed Aβ deposition and p-tau levels; reduced pro-inflammatory cytokines. | [3][5] |
| Aβ-induced aging mice | Aging | Not Specified | Not Specified | Increased SOD and GSH-Px activities; reduced MDA and NO levels. | [1] |
Table 3: In Vivo Studies on Forsythoside B
| Animal Model | Disease Model | Forsythoside B Dosage | Treatment Duration | Key Findings | Reference |
| MCAO/R Rats | Cerebral Ischemia | 10, 20, 40 mg/kg (i.p.) | 3 days prior to MCAO/R | Reduced cerebral infarct volume and neurological deficit score; inhibited NLRP3 inflammasome activation. | [6][7] |
| APP/PS1 Mice | Alzheimer's Disease | 20, 40 mg/kg (i.g.) | 36 days | Counteracted cognitive decline; ameliorated Aβ deposition and tau phosphorylation; attenuated microglia and astrocyte activation. | [2] |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the cited research to investigate the neuroprotective potential of forsythiasides.
In Vitro Neurotoxicity Models
-
Aβ₁₋₄₂-Induced Neurotoxicity in N2a Cells:
-
Cell Culture: Mouse neuroblastoma (N2a) cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Induction of Neurotoxicity: Cells are treated with aggregated Aβ₁₋₄₂ peptide to induce cytotoxicity.
-
Forsythoside Treatment: Cells are pre-treated with various concentrations of Forsythoside A for a specified period before the addition of Aβ₁₋₄₂.
-
Assessment: Cell viability is assessed using assays like MTT or CCK-8. Oxidative stress markers such as MDA levels are measured using commercially available kits.[3]
-
-
LPS-Induced Neuroinflammation in BV2 Microglia:
-
Cell Culture: BV2 microglial cells are cultured in standard conditions.
-
Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Forsythoside Treatment: Cells are treated with Forsythoside A or B concurrently with or prior to LPS stimulation.
-
Assessment: The production of inflammatory mediators such as NO (measured by the Griess assay) and cytokines (e.g., IL-1β, IL-6, TNF-α) in the culture supernatant is quantified using ELISA kits.[2][3][4]
-
In Vivo Neurodegeneration Models
-
APP/PS1 Mouse Model of Alzheimer's Disease:
-
Animal Model: Double transgenic mice expressing mutant forms of human amyloid precursor protein (APP) and presenilin 1 (PS1) are used. These mice develop age-dependent amyloid plaques and cognitive deficits.
-
Forsythoside Administration: Forsythoside A or B is administered orally (intragastric gavage) daily for a specified duration.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze and Y-maze.
-
Histopathological and Biochemical Analysis: After the treatment period, brain tissues are collected for analysis. This includes immunohistochemistry to detect Aβ plaques and activated glial cells, and Western blotting or ELISA to measure the levels of various proteins involved in signaling pathways and inflammation.[2][3]
-
-
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rat Model of Ischemic Stroke:
-
Surgical Procedure: The middle cerebral artery is temporarily occluded (e.g., for 1-2 hours) followed by reperfusion to mimic ischemic stroke.
-
Forsythoside Administration: Forsythoside B is typically administered intraperitoneally before or after the ischemic event.
-
Assessment of Infarct Volume and Neurological Deficits: The extent of brain damage is measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Neurological function is evaluated using a neurological deficit scoring system.
-
Biochemical Analysis: Blood and brain tissue are analyzed for markers of inflammation and oxidative stress.[6][8]
-
Signaling Pathways Modulated by Forsythosides
The neuroprotective effects of forsythiasides are mediated by their interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Forsythoside A: Anti-inflammatory and Anti-Ferroptotic Signaling
Caption: Forsythoside A inhibits neuroinflammation and ferroptosis.
Forsythoside B: Anti-inflammatory Signaling in Cerebral Ischemia
Caption: Forsythoside B suppresses NLRP3 inflammasome activation.
General Forsythoside Experimental Workflow
Caption: General experimental workflow for forsythiaside research.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective potential of forsythiasides, particularly Forsythoside A and B, in various models of neurodegenerative diseases and ischemic stroke. Their ability to concurrently target neuroinflammation, oxidative stress, apoptosis, and ferroptosis underscores their therapeutic promise.
While this guide provides a comprehensive overview of the current research landscape, the lack of specific data on this compound represents a significant knowledge gap. Future research should aim to:
-
Investigate the specific neuroprotective effects of this compound in relevant in vitro and in vivo models.
-
Conduct comparative studies to determine the relative potency and efficacy of different forsythiasides.
-
Elucidate the structure-activity relationships of forsythiasides to identify the key chemical moieties responsible for their neuroprotective effects.
By addressing these research questions, a more complete understanding of the therapeutic potential of the entire class of forsythiasides can be achieved, paving the way for the development of novel neuroprotective agents.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation [ijbs.com]
- 6. Forsythoside B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation | PLOS One [journals.plos.org]
- 7. Forsythoside B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective efficacy and therapeutic window of Forsythoside B: in a rat model of cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Characterization of Novel Forsythoside Isomers
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the methodologies employed in the discovery, isolation, structural elucidation, and characterization of new forsythoside isomers. Forsythosides, a class of phenylethanoid glycosides primarily isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, are renowned for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral effects.[1] The identification of novel isomers is critical as structural variations can significantly influence bioavailability, efficacy, and target specificity, opening new avenues for therapeutic development.
Discovery and Isolation of New Isomers
The initial step in discovering new forsythoside isomers involves the extraction and separation of compounds from the plant matrix, typically the dried fruit of Forsythia suspensa. The process is designed to isolate individual molecules from a complex mixture.
The discovery of new isomers, such as Forsythosides H, I, and J, has been made possible through systematic chromatographic separation and spectroscopic analysis.[2] The fact that different metabolites may share the same parent ion peak in mass spectrometry suggests the presence of isomers, necessitating robust separation and characterization techniques.[2]
Experimental Protocol: Isolation and Purification of Forsythoside Isomers
-
Extraction:
-
Air-dried and powdered fruits of Forsythia suspensa are extracted with a solvent, typically 70-80% aqueous methanol or ethanol, at room temperature.
-
The process is repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.
-
The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The phenylethanoid glycosides, including forsythosides, are typically enriched in the n-butanol fraction.
-
-
Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography over a macroporous resin (e.g., D101) or silica gel.
-
Elution is performed with a gradient of methanol in water (e.g., 10% to 90% methanol).
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Preparative HPLC:
-
Fractions containing compounds of interest are pooled, concentrated, and further purified using preparative HPLC on a C18 column.
-
An isocratic or gradient elution with a mobile phase of acetonitrile and water (often containing a small percentage of acetic or formic acid) is used to separate individual isomers.
-
The purity of the isolated isomers is confirmed by analytical HPLC.
-
Logical Workflow for Isomer Discovery
Caption: Experimental workflow from plant extraction to isomer characterization.
Structural Elucidation of Forsythoside Isomers
Once a new isomer is isolated in sufficient purity, its chemical structure is determined using a combination of modern analytical techniques.[3][4]
Experimental Protocol: Structure Elucidation by NMR and MS
-
Sample Preparation:
-
For NMR, 1-5 mg of the purified isomer is dissolved in 0.5 mL of a deuterated solvent (e.g., Methanol-d4, DMSO-d6).
-
For MS, a dilute solution (e.g., 10-100 µg/mL) is prepared in an appropriate solvent like methanol or acetonitrile.
-
-
Mass Spectrometry (MS):
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
-
Purpose: To determine the exact molecular weight and deduce the molecular formula.
-
Procedure: The sample is infused into the mass spectrometer. The instrument is operated in both positive and negative ion modes to obtain comprehensive data. Tandem MS (MS/MS) is used to obtain fragmentation patterns, which provide clues about the molecule's substructures and the sequence of sugar moieties.[3][5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the complete chemical structure, including the carbon skeleton, proton environments, and stereochemistry.
-
1D NMR Experiments:
-
¹H NMR: Identifies the number and type of protons in the molecule. Chemical shifts (δ) indicate the electronic environment, and coupling constants (J) reveal connectivity between neighboring protons.
-
¹³C NMR: Identifies the number and type of carbon atoms.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, helping to determine the relative stereochemistry and conformation.
-
-
Quantitative Data and Physicochemical Properties
The characterization of new isomers involves the compilation of their specific physicochemical and spectral data. This allows for unambiguous identification and comparison with known compounds.
Table 1: Physicochemical Properties of Forsythoside Isomers
| Compound | Molecular Formula | Molecular Weight (Da) | Appearance |
| Forsythoside A | C₂₉H₃₆O₁₅ | 624.58 | Yellowish Powder |
| Forsythoside I | C₂₇H₃₂O₁₄ | 580.53 | White Powder |
| Isoforsythiaside | C₂₉H₃₆O₁₅ | 624.58 | White Powder |
| Forsythoside H | C₂₈H₃₄O₁₅ | 610.56 | Amorphous Powder |
| Forsythoside J | C₂₈H₃₄O₁₅ | 610.56 | Amorphous Powder |
Table 2: Illustrative ¹H NMR Spectroscopic Data (400 MHz, CD₃OD) for a Forsythoside Isomer
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7' (Caffeoyl) | 7.62 | d | 15.9 |
| H-2', H-6' | 7.08 | m | |
| H-5' | 6.81 | d | 8.1 |
| H-8' (Caffeoyl) | 6.33 | d | 15.9 |
| H-1'' (Rhamnose) | 5.18 | d | 1.6 |
| H-1''' (Glucose) | 4.40 | d | 7.8 |
| H-7 (Phenylethyl) | 2.85 | t | 7.2 |
Pharmacological Activity and Signaling Pathways
Forsythosides exert their biological effects by modulating key cellular signaling pathways.[6] A primary mechanism for their anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[7] Forsythosides have been shown to suppress the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8]
Furthermore, forsythosides can activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[6][7] This pathway is a critical cellular defense mechanism against oxidative stress. By activating Nrf2, forsythosides enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.
NF-κB Signaling Pathway Inhibition by Forsythosides
Caption: Forsythoside isomers inhibit the NF-κB inflammatory pathway.
Experimental Protocol: In-vitro Antioxidant Activity (DPPH Assay)
-
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is measured spectrophotometrically as a decrease in absorbance at ~517 nm.
-
Reagents:
-
DPPH solution (0.1 mM in methanol).
-
Test compounds (Forsythoside isomers) dissolved in methanol at various concentrations (e.g., 1 to 100 µM).
-
Ascorbic acid (positive control).
-
Methanol (blank).
-
-
Procedure:
-
In a 96-well plate, add 100 µL of the test compound solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
-
Table 3: Comparative Biological Activity of Forsythoside Isomers (Illustrative Data)
| Compound | Antioxidant Activity (DPPH, IC₅₀ µM) | Anti-inflammatory Activity (NO inhibition, IC₅₀ µM) |
| Forsythoside A | 15.2 ± 1.3 | 25.8 ± 2.1 |
| Isoforsythiaside | 12.5 ± 0.9 | 22.4 ± 1.8 |
| Forsythoside H | 28.4 ± 2.5 | 45.1 ± 3.9 |
| Ascorbic Acid | 8.9 ± 0.5 | N/A |
| Quercetin | 5.4 ± 0.4 | 10.2 ± 0.8 |
Conclusion and Future Directions
The discovery and characterization of new forsythoside isomers represent a significant advancement in natural product chemistry and drug discovery. The detailed protocols and analytical workflows outlined in this guide provide a framework for the systematic investigation of these valuable compounds. While known forsythosides like A and B have been extensively studied, new isomers offer the potential for improved pharmacological profiles, including enhanced potency, better selectivity, or novel mechanisms of action.
Future research should focus on:
-
Comprehensive Biological Screening: Testing new isomers against a wider range of biological targets and disease models.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of promising isomers to assess their drug-like properties.
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features of different isomers with their biological activities to guide the semi-synthesis of even more potent analogues.
-
Toxicology Assessment: Ensuring the safety of new isomers before they can be considered for clinical development.
By leveraging the methodologies described herein, the scientific community can continue to unlock the therapeutic potential held within the structural diversity of forsythoside isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. d-nb.info [d-nb.info]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Forsythiasides: A review of the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comprehensive literature review of Forsythoside I for researchers
An In-depth Review of the Chemistry, Pharmacology, and Therapeutic Potential of a Promising Natural Compound
Introduction
Forsythoside I is a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, a plant with a long history of use in traditional medicine.[1] As a member of the forsythoside family, which includes the well-studied Forsythoside A and B, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive literature review of this compound, summarizing its chemical properties, biological effects, and underlying molecular mechanisms. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways.
Chemical Properties
This compound is a caffeoyl phenylethanoid glycoside with the molecular formula C29H36O15 and a molecular weight of 624.59 g/mol .[1] Its structure is characterized by a central glucose moiety linked to a caffeoyl group and a phenylethanoid group, with a rhamnose sugar attached to the glucose. This complex structure contributes to its biological activity and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C29H36O15 | [1] |
| Molecular Weight | 624.59 g/mol | [1] |
| CAS Number | 1177581-50-8 | [1] |
| Appearance | Powder | - |
| Solubility | Soluble in water and DMSO | - |
Biological Activities and Therapeutic Potential
This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, antiviral, and anticancer effects. These properties make it a promising candidate for the development of new therapeutic agents for various diseases.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. It effectively reduces the production of pro-inflammatory mediators and cytokines.
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Concentration of this compound | Observed Effects | Reference(s) |
| RAW264.7 Macrophages | LPS | 50-200 µg/mL | Inhibition of IL-6, TNF-α, and IL-1β release. Reduced protein levels of TXNIP, NLRP3, ASC, and Caspase-1. | [2] |
Table 3: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Disease Model | Dosage of this compound | Route of Administration | Observed Effects | Reference(s) |
| Male C57/BL6 mice | LPS-induced acute lung injury | 12.5, 25, and 50 mg/kg | Oral gavage | Ameliorated pathological changes in lung tissues, reduced inflammatory cell infiltration, and decreased levels of pro-inflammatory cytokines. | [2] |
Antioxidant Activity
Neuroprotective Effects
Forsythosides, including Forsythoside B, have shown significant neuroprotective potential in models of cerebral ischemia and reperfusion injury. These effects are attributed to their anti-inflammatory and antioxidant properties.
Table 4: In Vivo Neuroprotective Activity of Forsythoside B
| Animal Model | Disease Model | Dosage of Forsythoside B | Route of Administration | Observed Effects | Reference(s) |
| Male Sprague-Dawley rats | Middle cerebral artery occlusion | >8 mg/kg | Intravenous injection | Significant neuroprotective potential, attenuated histopathological damage. | [3] |
Antiviral and Anticancer Potential
Preliminary studies suggest that forsythosides possess antiviral and anticancer activities. Forsythoside A has been shown to inhibit the replication of influenza A virus.[4] Furthermore, forsythosides have been reported to inhibit the viability of B16-F10 melanoma cells. However, more research is needed to specifically elucidate the antiviral and anticancer mechanisms of this compound.
Pharmacokinetics
Pharmacokinetic studies on Forsythoside A indicate that it has low oral bioavailability, which is a critical consideration for its therapeutic application.[5] While specific pharmacokinetic data for this compound is limited, it is likely to share similar characteristics with other forsythosides.
Table 5: Pharmacokinetic Parameters of Forsythoside A in Rats
| Parameter | Value | Reference(s) |
| Oral Bioavailability | Low (0.5%) | [5] |
| Absorption | Primarily through passive diffusion, with the upper small intestine being the predominant absorption site. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Extraction and Isolation of this compound from Forsythia suspensa Fruits
Objective: To extract and isolate this compound from the dried fruits of Forsythia suspensa.
Methodology:
-
Powdering and Extraction: Pulverize the dried fruits of Forsythia suspensa. The powdered material is then subjected to reflux extraction with methanol.[2]
-
Solvent Partitioning: Concentrate the combined methanol extracts under reduced pressure to obtain a crude syrup. Suspend the syrup in water and partition it successively with chloroform to separate the chloroform-soluble and water-soluble fractions.[2]
-
Column Chromatography: Subject the water-soluble fraction to column chromatography on macroporous adsorption resin (e.g., AB-8).[6]
-
Elution: Wash the column with distilled water to remove impurities, followed by elution with a gradient of ethanol in water (e.g., 30% ethanol).[6]
-
Purification: Further purify the fractions containing forsythosides using high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC).[7][8]
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW264.7 Macrophages
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Methodology:
-
Cell Culture: Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[9]
-
Cell Viability Assay (MTT): Seed cells in a 96-well plate. After overnight incubation, treat the cells with various concentrations of this compound for 2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours. Assess cell viability using the MTT assay to determine non-toxic concentrations of this compound.[10]
-
Nitric Oxide (NO) Production Assay (Griess Assay): Culture cells as described above. After treatment with this compound and LPS, collect the cell culture supernatant. Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.[11]
-
Cytokine Measurement (ELISA): Following treatment, collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[12]
-
Western Blot Analysis: Lyse the treated cells and determine the protein concentration. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key inflammatory signaling proteins (e.g., p-p65, p-IKK, NLRP3, Caspase-1) and a loading control (e.g., β-actin). Visualize the protein bands using a chemiluminescence detection system.[8]
In Vivo Acute Lung Injury (ALI) Model
Objective: To investigate the protective effect of this compound in a mouse model of LPS-induced acute lung injury.
Methodology:
-
Animal Model: Use male C57/BL6 mice. Acclimatize the animals for at least one week before the experiment.[2]
-
Drug Administration: Administer this compound (e.g., 12.5, 25, and 50 mg/kg) or vehicle control via oral gavage for a specified period (e.g., 2 days) before LPS challenge.[2]
-
Induction of ALI: Anesthetize the mice and intratracheally instill LPS to induce acute lung injury. A control group should receive saline.[13]
-
Sample Collection: At a predetermined time point after LPS instillation (e.g., 24 hours), euthanize the mice. Collect bronchoalveolar lavage fluid (BALF) and lung tissues.
-
Assessment of Lung Injury:
-
Histopathology: Fix lung tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration, edema, and alveolar damage.[14]
-
BALF Analysis: Centrifuge the BALF and measure the total protein concentration in the supernatant as an indicator of vascular permeability. Count the total and differential inflammatory cells in the cell pellet. Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BALF supernatant using ELISA.[2]
-
Myeloperoxidase (MPO) Activity: Homogenize lung tissue and measure MPO activity as an index of neutrophil infiltration.[2]
-
Oxidative Stress Markers: Measure the levels of oxidative stress markers such as malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) in lung tissue homogenates.[2]
-
Signaling Pathway Modulation
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Forsythosides have been shown to inhibit the activation of the NF-κB pathway.[15] This is often achieved by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.hku.hk [hub.hku.hk]
- 4. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intestinal absorption of forsythoside A in in situ single-pass intestinal perfusion and in vitro Caco-2 cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forsythoside B Mitigates Monocrotaline-Induced Pulmonary Arterial Hypertension via Blocking the NF-κB Signaling Pathway to Attenuate Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.sdiarticle3.com [file.sdiarticle3.com]
- 12. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Phenylethanoid Glycosides in Forsythia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylethanoid glycosides (PhGs) are a significant class of bioactive secondary metabolites found in the genus Forsythia, renowned for their wide-ranging pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and neuroprotective effects. Key compounds such as forsythoside A and acteoside (verbascoside) are of particular interest for their therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the PhG biosynthesis pathway in Forsythia. It integrates findings from transcriptome analyses and metabolic studies to present a putative pathway, details quantitative data on the accumulation of major PhGs, and provides adaptable experimental protocols for the study of these compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of these medicinally important natural products.
The Biosynthesis Pathway of Phenylethanoid Glycosides in Forsythia
The biosynthesis of PhGs in Forsythia is a complex process, drawing precursors from two primary metabolic routes: the phenylpropanoid pathway and the tyrosine-derived pathway. While the complete enzymatic cascade in Forsythia is yet to be fully elucidated, a putative pathway can be constructed based on transcriptome data from Forsythia species and well-established pathways in other plants of the Lamiales order.[1]
The core structure of a PhG consists of a hydroxytyrosol aglycone and a caffeoyl moiety, both attached to a central glucose unit.
1.1. Phenylpropanoid Pathway: Formation of the Caffeoyl Moiety
The caffeoyl moiety is derived from the amino acid L-phenylalanine through the general phenylpropanoid pathway. This involves a series of enzymatic steps catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). These enzymes convert L-phenylalanine into p-coumaroyl-CoA, a key intermediate for a wide range of phenolic compounds.[2]
1.2. Tyrosine-Derived Pathway: Formation of the Hydroxytyrosol Aglycone
The hydroxytyrosol portion of PhGs originates from the amino acid L-tyrosine. A crucial step in this pathway is the decarboxylation of tyrosine to tyramine, catalyzed by tyrosine decarboxylase (TyDC). Subsequent hydroxylation and oxidation steps lead to the formation of hydroxytyrosol.[1]
1.3. Assembly and Tailoring of Phenylethanoid Glycosides
The assembly of the final PhG molecule involves a series of glycosylation and acylation reactions catalyzed by UDP-dependent glycosyltransferases (UGTs) and acyltransferases, respectively. The hydroxytyrosol is first glycosylated to form hydroxytyrosol-glucoside. This intermediate is then acylated with the caffeoyl moiety. Further modifications, such as the addition of other sugar moieties like rhamnose, lead to the diverse array of PhGs found in Forsythia. For instance, the biosynthesis of forsythoside A involves the attachment of a rhamnose group, which distinguishes it from acteoside. Transcriptome analyses of Forsythia species have identified several candidate UGT and acyltransferase genes that are likely involved in these final tailoring steps.[3]
Below is a DOT language representation of the putative biosynthesis pathway.
Caption: Putative biosynthesis pathway of phenylethanoid glycosides in Forsythia.
Quantitative Data on Phenylethanoid Glycosides in Forsythia
The concentration of PhGs in Forsythia can vary significantly depending on the species, tissue, and developmental stage. The following table summarizes some of the reported quantitative data for major PhGs in Forsythia.
| Compound | Plant Species | Tissue | Concentration | Reference |
| Forsythoside A | Forsythia suspensa | Forsythiae Fructus | 0.200% - 1.681% (dry weight) | [4] |
| Forsythoside A | Forsythia suspensa | Unripe fruit wall | 80.4 mg/g (dry weight) | |
| Acteoside | Forsythia europaea | Unripe fruit wall | 71.4 mg/g (dry weight) | |
| Forsythoside A | Forsythia suspensa | Leaves | 88.3 mg/g (dry weight) | |
| Forsythoside A | F. x intermedia | Leaves | Main PhG component |
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of PhG biosynthesis in Forsythia.
3.1. Gene Expression Analysis: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of candidate genes involved in the PhG biosynthesis pathway.
Protocol:
-
RNA Isolation:
-
Harvest fresh plant material (e.g., leaves, fruits at different developmental stages) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.
-
Isolate total RNA using a commercial plant RNA isolation kit or a TRIzol-based method.[5][6][7][8]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
cDNA Synthesis:
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Design gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, UGTs, acyltransferases) and a stable reference gene.
-
Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.
-
The reaction mixture typically contains cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
Use a thermal cycling program consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the relative gene expression data using the 2-ΔΔCt method.
-
3.2. Metabolite Analysis: UHPLC-MS/MS for Phenylethanoid Glycoside Profiling
Objective: To identify and quantify the different PhGs present in Forsythia extracts.
Protocol:
-
Sample Extraction:
-
Dry the plant material at a controlled temperature and grind into a fine powder.
-
Extract the powdered material with a suitable solvent, such as methanol or ethanol, using ultrasonication or maceration.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Re-dissolve the dried extract in a suitable solvent for UHPLC-MS/MS analysis.
-
-
UHPLC-MS/MS Analysis:
-
Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.[9][10][11]
-
Couple the UHPLC system to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Acquire data in both positive and negative ion modes to obtain comprehensive fragmentation patterns for the PhGs.
-
Identify individual PhGs by comparing their retention times and mass fragmentation patterns with those of authentic standards or with data from the literature.
-
Quantify the PhGs by constructing calibration curves with known concentrations of standard compounds.
-
3.3. Enzyme Assays for Functional Characterization of Biosynthetic Enzymes
Objective: To determine the catalytic activity of candidate enzymes in the PhG pathway.
Protocol:
-
Heterologous Expression of Candidate Genes:
-
Clone the full-length coding sequences of candidate genes (e.g., UGTs, acyltransferases) into an appropriate expression vector (e.g., pET vectors for E. coli or yeast expression vectors).[12][13][14][15]
-
Transform the expression constructs into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Enzyme Activity Assays:
-
Set up reaction mixtures containing the purified recombinant enzyme, the putative substrate (e.g., hydroxytyrosol-glucoside for an acyltransferase), the co-substrate (e.g., p-coumaroyl-CoA), and a suitable buffer.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and analyze the reaction products by HPLC or LC-MS to confirm the enzymatic conversion and determine the kinetic parameters of the enzyme.
-
Below is a DOT language representation of a general experimental workflow for PhG analysis.
Caption: General experimental workflow for PhG identification and quantification.
Conclusion
The biosynthesis of phenylethanoid glycosides in Forsythia is a complex and fascinating area of plant secondary metabolism. While significant progress has been made in identifying the major PhGs and outlining the putative biosynthetic pathway, further research is needed to fully characterize the specific enzymes and regulatory mechanisms involved. The integration of transcriptomics, metabolomics, and enzymatic studies will be crucial in unraveling the complete pathway and will pave the way for metabolic engineering approaches to enhance the production of these valuable medicinal compounds. This guide provides a solid foundation for researchers to build upon in their future investigations into the biosynthesis and application of Forsythia's phenylethanoid glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. Genome-wide characterization of PAL, C4H, and 4CL genes regulating the phenylpropanoid pathway in Vanilla planifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mcgill.ca [mcgill.ca]
- 6. protocols.io [protocols.io]
- 7. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 8. bio-rad.com [bio-rad.com]
- 9. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]
- 15. Heterologous Expression of Triterpene Biosynthetic Genes in Yeast and Subsequent Metabolite Identification Through GC-MS | Springer Nature Experiments [experiments.springernature.com]
Forsythoside I: A Technical Guide to its Bioactivities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Forsythoside I is a caffeoyl phenylethanoid glycoside found in the fruits of Forsythia suspensa (Thunb.) Vahl, a plant with a long history in traditional medicine.[1] Modern pharmacological research has identified this compound as a potent bioactive compound with a range of therapeutic properties, including significant anti-inflammatory, antiviral, antioxidant, neuroprotective, and anticancer effects.[2][3][4][5] This technical guide provides an in-depth overview of the core bioactivities of this compound, focusing on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anti-inflammatory and Antioxidant Activity
This compound exerts potent anti-inflammatory and antioxidant effects primarily through the modulation of two key cellular signaling pathways: the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Molecular Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[2][3] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the activation of the TXNIP/NLRP3 inflammasome pathway, which is upstream of NF-κB, thereby preventing NF-κB's nuclear translocation and reducing the expression of these inflammatory mediators.[1]
Activation of the Nrf2 Antioxidant Pathway: The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. Oxidative stress or activators like this compound disrupt the Nrf2-Keap1 interaction.[6] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[6][7][8] Forsythoside A, a closely related compound, has been shown to activate Nrf2 signaling through the upstream activation of AMPK and ERK.[7][8]
Quantitative Data Summary
| Bioactivity | Experimental Model | This compound Concentration | Key Findings (Quantitative) | Reference |
| Anti-inflammatory | LPS-induced RAW264.7 cells | 50-200 µg/mL | Dose-dependently inhibited the release of IL-6, TNF-α, and IL-1β. Reduced protein levels of TXNIP, NLRP3, ASC, and Caspase-1. | [1] |
| Anti-inflammatory | LPS-induced acute lung injury in mice | 12.5-50 mg/kg (oral) | Reduced inflammatory cell infiltration, pulmonary edema, and MPO activity. Increased SOD activity. | [1] |
| Antioxidant | DPPH radical scavenging assay | EC50: 28.98 µg/mL (as FSE-β-CD complex) | Demonstrated potent free radical scavenging activity. | [9] |
| Antioxidant | ABTS radical scavenging assay | EC50: 25.54 µg/mL (as FSE-β-CD complex) | Showed strong radical scavenging ability. | [9] |
Detailed Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes a typical experiment to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 4. Forsythiae Fructus: A Review on its Phytochemistry, Quality Control, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of pharmacological and pharmacokinetic properties of Forsythiaside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
Forsythoside I: A Caffeoyl Phenylethanoid Glycoside with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Forsythoside I is a caffeoyl phenylethanoid glycoside (CPG) isolated from the fruits of Forsythia suspensa (Thunb.) Vahl.. As a member of the phenylethanoid glycoside family, which is abundant in the Forsythiae Fructus, this compound is gaining attention for its significant biological activities.. Emerging research has identified its potent anti-inflammatory and antioxidant properties, positioning it as a promising candidate for therapeutic development, particularly in the context of inflammatory diseases and oxidative stress-related conditions.. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, supported by quantitative data and detailed experimental methodologies, to serve as a resource for researchers and professionals in drug development.
Core Biological Activities & Mechanism of Action
This compound exerts its primary therapeutic effects through potent anti-inflammatory and antioxidant activities. The core mechanism identified is the targeted inhibition of the TXNIP/NLRP3 inflammasome signaling pathway..
Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects both in vitro and in vivo. It effectively reduces the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).. This activity is critical in mitigating the inflammatory cascade seen in conditions like acute lung injury (ALI)..
Antioxidant Activity
The compound also exhibits notable antioxidant properties by bolstering endogenous antioxidant defenses. Specifically, this compound has been shown to increase the activity of Superoxide Dismutase (SOD), a crucial enzyme in mitigating oxidative stress.. While direct radical scavenging IC50 values for this compound are not yet prevalent in the literature, its ability to enhance SOD activity points to a significant role in combating cellular damage from reactive oxygen species (ROS). Structurally related compounds, such as Forsythoside H, have shown potent radical scavenging activity, with an ABTS IC50 value of 17.7 µg/mL..
The TXNIP/NLRP3 Inflammasome Pathway
The primary molecular mechanism underlying the bioactivity of this compound is the downregulation of the Thioredoxin-interacting protein (TXNIP)/NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome axis.. Under conditions of inflammatory stress, such as induction by lipopolysaccharide (LPS), the expression of TXNIP is upregulated. TXNIP subsequently binds to and activates the NLRP3 inflammasome complex.. This activation leads to the cleavage and activation of Caspase-1, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, perpetuating the inflammatory response..
This compound intervenes by suppressing the expression of TXNIP. This upstream inhibition prevents the subsequent activation of the NLRP3 inflammasome, ASC (apoptosis-associated speck-like protein containing a CARD), and Caspase-1.. The result is a significant, dose-dependent reduction in the secretion of IL-1β and other key inflammatory mediators.
Caption: this compound inhibits inflammation by suppressing TXNIP expression, thus preventing NLRP3 inflammasome activation.
Quantitative Data Summary
The biological effects of this compound have been quantified in both cell-based assays and animal models, primarily in the context of LPS-induced acute lung injury..
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Model System | Treatment | Concentration | Observed Effect | Reference |
| LPS-induced RAW264.7 Macrophages | This compound | 50-200 µg/mL | Dose-dependent inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | [1] |
| LPS-induced RAW264.7 Macrophages | This compound | 50-200 µg/mL | Dose-dependent reduction in protein levels of TXNIP, NLRP3, ASC, and Caspase-1. | [1] |
Table 2: In Vivo Therapeutic Effects of this compound in an ALI Mouse Model
| Parameter | Treatment Groups | Dosage (Oral Gavage) | Outcome | Reference |
| Lung Injury & Edema | This compound | 12.5, 25, 50 mg/kg | Ameliorated pathological changes, reduced inflammatory cell infiltration, and decreased lung wet-to-dry (W/D) ratio. | [1] |
| Inflammatory Markers | This compound | 12.5, 25, 50 mg/kg | Dose-dependently decreased levels of TNF-α, IL-6, and IL-1β in lung tissues and bronchoalveolar lavage fluid (BALF). | [1] |
| Neutrophil Infiltration | This compound | 12.5, 25, 50 mg/kg | Dose-dependently reduced Myeloperoxidase (MPO) activity in lung tissues. | [1] |
| Oxidative Stress | This compound | 12.5, 25, 50 mg/kg | Significantly increased Superoxide Dismutase (SOD) activity. | [1] |
| Apoptosis | This compound | 12.5, 25, 50 mg/kg | Reduced the rate of cell apoptosis in lung tissues. | [1] |
| Mechanism | This compound | 12.5, 25, 50 mg/kg | Suppressed the expression of TXNIP, NLRP3, ASC, and Caspase-1 in lung tissues. | [1] |
Detailed Experimental Protocols
The following protocols are based on the methodologies used to generate the quantitative data for this compound's effect on acute lung injury..
Extraction and Quantification of this compound
References
The Phytochemistry of Forsythiae Fructus: A Technical Guide for Researchers
An In-depth Examination of the Bioactive Compounds, Pharmacological Mechanisms, and Analytical Methodologies of Forsythia suspensa Fruit
Introduction
Forsythiae Fructus, the dried fruit of Forsythia suspensa (Thunb.) Vahl, known as Liánqiào (连翘) in Traditional Chinese Medicine (TCM), has been a cornerstone of herbal medicine in Asia for over two millennia.[1] Traditionally valued for its heat-clearing and detoxifying properties, it is a principal component in numerous formulations for treating infectious and inflammatory diseases.[1][2] Modern pharmacological research has substantiated many of its historical uses, revealing potent anti-inflammatory, antioxidant, antiviral, and neuroprotective activities.[1]
This technical guide provides a comprehensive overview of the phytochemistry of Forsythiae Fructus, tailored for researchers, scientists, and drug development professionals. It delves into the complex array of chemical constituents, presents quantitative data, details the molecular signaling pathways through which its bioactive compounds exert their effects, and provides standardized experimental protocols for extraction, quantification, and bioactivity assessment. The guide distinguishes between the two official forms of the crude drug: the unripe fruit (Qingqiao, harvested in early September) and the ripe fruit (Laoqiao, harvested in October), which differ in their chemical profiles and therapeutic potencies.[2][3]
Phytochemical Constituents
Forsythiae Fructus is a rich reservoir of bioactive secondary metabolites, with over 321 compounds identified to date.[1] These constituents are primarily classified into phenylethanoid glycosides, lignans, flavonoids, and terpenoids, which are believed to be the main drivers of its pharmacological effects.
-
Phenylethanoid Glycosides (PhEGs): This is one of the most abundant and active classes of compounds in the fruit. The most notable PhEG is Forsythoside A , which exhibits significant antioxidant, anti-inflammatory, and antiviral properties.[4][5] Other important PhEGs include forsythosides B, C, D, E, F, and I, as well as isoforsythiaside and salidroside.
-
Lignans: Lignans are another major group of active constituents. Phillyrin (also known as forsythin) and its aglycone, phillygenin , are key lignans used as marker compounds for the quality control of Forsythiae Fructus in the Chinese Pharmacopoeia.[6] These compounds have demonstrated significant anti-inflammatory and antioxidant activities. Other prominent lignans include pinoresinol and epipinoresinol.
-
Flavonoids: A variety of flavonoids are present, with rutin and quercetin being among the most common.[2] These compounds are well-known for their antioxidant and anti-inflammatory effects.
-
Terpenoids: This class includes both triterpenoids and diterpenoids. Key triterpenoids like oleanolic acid and betulinic acid contribute to the fruit's antibacterial and anti-inflammatory actions.[7]
-
Volatile Oils: The essential oil of Forsythiae Fructus contains compounds such as α-pinene and β-pinene, which are found in higher concentrations in the unripe fruit and contribute to its aromatic properties and potential antimicrobial effects.[2]
Quantitative Data of Major Phytochemicals
The concentration of key bioactive compounds in Forsythiae Fructus can vary significantly based on the harvest time (unripe vs. ripe), geographical origin, and processing methods.[8] The unripe fruit, Qingqiao, generally contains higher concentrations of the primary active ingredients, such as forsythiaside A and phillyrin, compared to the ripe fruit, Laoqiao.[2] This difference in chemical profile may influence their respective pharmacological activities.[1]
Table 1: Content of Major Bioactive Compounds in Unripe (Qingqiao) and Ripe (Laoqiao) Forsythiae Fructus
| Compound Class | Compound | Content Range in Unripe Fruit (UFF) (% dry weight) | Content Range in Ripe Fruit (RFF) (% dry weight) |
|---|---|---|---|
| Phenylethanoid Glycosides | Forsythoside A | 0.85 – 15.71% | 0.03 – 10.59% |
| Lignans | Phillyrin | 1.08 – 1.27% | 0.08 – 0.54% |
| Phillygenin | 0.03 – 2.16% | 0.02 – 2.5% | |
| (+)-Epipinoresinol | 1.11 – 2.10% | 0.16 – 0.64% | |
| Flavonoids | Rutin | 0.05 – 0.36% | 0.056 – 0.058% |
| Volatile Oils | α-pinene | 0.102 – 0.337% | Lower than UFF |
| β-pinene | 0.342 – 1.024% | Lower than UFF |
Data compiled from multiple studies. Ranges can vary based on analytical methods and sample origin.[2]
Table 2: Quantitative Analysis of Key Lignans in Forsythia Flowers and Leaves
| Plant Part | Compound | Content Range (% dry weight) |
|---|---|---|
| F. suspensa Flowers | (+)-Pinoresinol β-D-glucopyranoside | 4.3 – 7% |
| Phillyrin | < 1% | |
| F. suspensa Leaves | Phillyrin | up to 4.3% |
| (+)-Pinoresinol β-D-glucopyranoside | < 1.6% |
Data indicates that different parts of the plant accumulate different primary lignans.[9]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Forsythiae Fructus are underpinned by its ability to modulate multiple key signaling pathways involved in inflammation, oxidative stress, and immune response.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of Forsythiae Fructus are primarily attributed to the downregulation of pro-inflammatory mediators. This is achieved through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) antioxidant response pathway.
-
Inhibition of the NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Bioactive compounds from Forsythiae Fructus, such as forsythiaside A and phillyrin, can inhibit the phosphorylation of IKK and IκBα, thereby preventing NF-κB nuclear translocation and suppressing the inflammatory cascade.
Caption: Inhibition of the NF-κB inflammatory pathway by Forsythiae Fructus.
-
Activation of the Nrf2/HO-1 Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. Oxidative stress or activators from Forsythiae Fructus can cause Nrf2 to dissociate from Keap1 and translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). These enzymes neutralize reactive oxygen species (ROS), thereby reducing oxidative stress and inflammation.
Caption: Activation of the Nrf2 antioxidant pathway by Forsythiae Fructus.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of compounds from Forsythiae Fructus.
Protocol 1: Extraction and Solvent Partitioning
This protocol describes a standard method for obtaining a methanol extract and fractionating it based on polarity.
Objective: To extract and partition phytochemicals from dried Forsythiae Fructus powder.
Materials:
-
Dried, powdered Forsythiae Fructus (60 mesh)
-
Methanol (MeOH), analytical grade
-
n-Hexane, analytical grade
-
Dichloromethane (DCM), analytical grade
-
Distilled water (H₂O)
-
Reflux apparatus or Soxhlet extractor
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Methanol Extraction:
-
Weigh 100 g of powdered Forsythiae Fructus.
-
Place the powder into a flask and add 1000 mL of methanol.
-
Perform extraction using reflux or Soxhlet for 2-3 hours. Alternatively, macerate at room temperature for 3 days with frequent agitation.[10][11]
-
Filter the mixture through filter paper to separate the extract from the solid plant material (marc).
-
Repeat the extraction process on the marc two more times with fresh methanol to ensure complete extraction.
-
Combine all methanol filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to yield the crude methanol extract.
-
-
Solvent-Solvent Partitioning (Kupchan Method): [12]
-
Suspend the dried crude methanol extract in 500 mL of a 90:10 methanol/water mixture.
-
Transfer the suspension to a large separatory funnel.
-
Add 500 mL of n-hexane, shake vigorously, and allow the layers to separate.
-
Collect the upper n-hexane layer. Repeat this partitioning step two more times with fresh n-hexane. Combine the n-hexane fractions and evaporate the solvent to yield the n-hexane fraction.
-
To the remaining aqueous methanol layer, add distilled water to adjust the solvent ratio to approximately 70:30 methanol/water.
-
Add 500 mL of dichloromethane (DCM), shake, and allow the layers to separate.
-
Collect the lower DCM layer. Repeat this partitioning two more times. Combine the DCM fractions and evaporate the solvent to yield the DCM fraction.
-
The remaining layer is the aqueous methanol fraction, which can be concentrated to yield the final aqueous fraction.
-
Caption: Workflow for extraction and solvent partitioning of Forsythiae Fructus.
Protocol 2: HPLC Quantification of Forsythoside A and Phillyrin
This protocol details a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of two key marker compounds.
Objective: To quantify Forsythoside A and Phillyrin in an extract of Forsythiae Fructus.
Materials & Equipment:
-
HPLC system with a DAD or UV detector (e.g., Agilent 1260)
-
Forsythoside A and Phillyrin analytical standards (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (HPLC grade)
-
Ultrapure water
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh 10 mg each of Forsythoside A and Phillyrin standards.
-
Dissolve each in methanol in a 10 mL volumetric flask to create stock solutions (1 mg/mL).
-
Prepare a series of working standard solutions by serial dilution of the stock solutions with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh 1.0 g of the dried Forsythiae Fructus extract.
-
Dissolve in 50 mL of methanol in a volumetric flask.
-
Sonicate for 30 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions: [3]
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 28-30°C
-
Detection Wavelength: 277 nm for Phillyrin and 330 nm for Forsythoside A.
-
Gradient Elution:
-
0–30 min: 10% to 25% B
-
30–45 min: 25% to 75% B
-
45–50 min: Hold at 75% B
-
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Identify the peaks for Forsythoside A and Phillyrin in the sample chromatogram by comparing retention times with the standards.
-
Quantify the amount of each compound in the sample using the regression equation from the calibration curve.
-
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of an extract to inhibit the production of nitric oxide (NO) in macrophage cells stimulated with LPS.
Objective: To assess the anti-inflammatory activity of a Forsythiae Fructus extract by measuring its effect on NO production in RAW 264.7 macrophages.
Materials & Equipment:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in complete DMEM in a humidified incubator.
-
Seed the cells into a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
-
Cell Treatment:
-
Prepare stock solutions of the Forsythiae Fructus extract in DMSO and dilute to desired final concentrations (e.g., 10, 50, 100, 200 µg/mL) with serum-free DMEM. Ensure the final DMSO concentration is <0.1%.
-
Remove the old medium from the cells.
-
Add 100 µL of the extract dilutions to the wells and incubate for 1 hour.
-
Add 10 µL of LPS (final concentration of 1 µg/mL) to all wells except the negative control.[2]
-
Incubate the plate for another 24 hours.
-
-
Nitric Oxide Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[7]
-
-
Calculation:
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-only treated control.
-
(Optional but recommended) Perform a cell viability assay (e.g., MTT) in parallel to ensure the observed NO reduction is not due to cytotoxicity.
-
Protocol 4: Western Blot Analysis for NF-κB and Nrf2 Pathways
This protocol outlines the steps to measure the protein expression levels of key markers in the NF-κB and Nrf2 signaling pathways.
Objective: To determine the effect of a Forsythiae Fructus extract on the expression and activation of p65 (NF-κB) and Nrf2/HO-1.
Materials & Equipment:
-
Treated cell pellets or tissue homogenates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-Nrf2, anti-HO-1, anti-Keap1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets or homogenized tissue in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (total protein lysate). For nuclear/cytoplasmic fractionation, use a specialized kit.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel (10-12% acrylamide) and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-Nrf2, 1:1000 dilution; rabbit anti-p65, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG, 1:5000 dilution) for 1-2 hours at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
References
- 1. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of Forsythiae Fructus From Different Harvest Seasons and Regions by HPLC/NIR Analysis and Anti-inflammatory and Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. [Preparation of forsythiaside from Forsythia suspensa by high-performance liquid chromato- graphy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Quantitative Analysis of Forsythoside I using HPLC-DAD
1. Introduction
Forsythoside I, a phenylethanoid glycoside, is one of the primary bioactive constituents isolated from the fruits of Forsythia suspensa. It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and antibacterial properties. Accurate and reliable quantification of this compound in raw materials, extracts, and finished products is crucial for quality control and drug development.
This document provides a detailed protocol for the quantitative determination of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The method is validated for its accuracy, precision, and linearity, making it suitable for routine analysis in a research or industrial setting.
2. Principle
The method employs reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 column using an isocratic mobile phase. A Diode Array Detector is used to monitor the effluent, and quantification is based on the peak area of this compound at its maximum absorption wavelength, which is approximately 330 nm.[1] The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from reference standards of known concentrations.
3. Experimental Workflow
Caption: Figure 1: Workflow for this compound Quantification.
4. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Analytical balance (accurate to 0.01 mg).
-
Ultrasonic bath.
-
Vortex mixer.
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).
-
Volumetric flasks and pipettes.
-
-
Reagents:
-
This compound reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Glacial acetic acid (analytical grade).
-
Deionized or ultrapure water.
-
5. Experimental Protocols
5.1. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Use an ultrasonic bath to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations covering the desired analytical range (e.g., 5, 10, 25, 50, 100, 150 µg/mL).
5.2. Preparation of Sample Solutions (from Forsythia suspensa fruit)
-
Extraction: Grind the dried fruits of Forsythia suspensa into a fine powder. Accurately weigh about 1.0 g of the powder into a flask. Add 50 mL of 70% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Dilution & Filtration: Collect the supernatant. Dilute an appropriate volume of the supernatant with methanol to bring the this compound concentration within the calibration curve range. Filter the diluted solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[2]
5.3. HPLC-DAD Chromatographic Conditions
The following conditions have been found suitable for the analysis.
| Parameter | Condition |
| HPLC Column | Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm)[1] |
| Mobile Phase | Isocratic: Acetonitrile and Water (containing 0.4% glacial acetic acid) in a 15:85 ratio.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[1] |
| Injection Volume | 10 µL |
| Detection Wavelength | 330 nm[1] |
| Run Time | Approximately 20 minutes |
6. Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters are summarized below.
6.1. Linearity
Linearity is assessed by analyzing a series of standard solutions at different concentrations. A calibration curve is generated by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 0.202 - 1.515 µg[1] |
| Correlation Coefficient (r) | > 0.9998[1][4] |
6.2. Precision
Precision is evaluated by performing repeated analyses of the same sample. It is typically expressed as the Relative Standard Deviation (RSD).
| Parameter | Acceptance Criteria | Result |
| Intra-day Precision (Repeatability) | RSD ≤ 3% | < 3%[4] |
| Inter-day Precision (Intermediate) | RSD ≤ 3% | < 3%[4] |
6.3. Accuracy (Recovery)
Accuracy is determined by spiking a sample with a known amount of this compound standard and calculating the percentage recovery.
| Parameter | Acceptance Criteria | Result |
| Recovery | 90% - 110% | 91.2% - 104.9%[4] |
| Average Recovery | - | 98.54% (RSD 1.1%)[1] |
6.4. Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
| Parameter | Definition |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[5] |
7. Data Analysis and Calculation
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Integration: Integrate the peak area of this compound in both the standard and sample chromatograms.
-
Calibration Curve: Construct a linear regression curve of peak area versus concentration for the working standard solutions.
-
Quantification: Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
Final Calculation: Adjust the calculated concentration for any dilution factors used during sample preparation to determine the final content of this compound in the original sample (e.g., in mg/g).
Content of this compound (mg/g) = (C × V × D) / W
-
C: Concentration of this compound from the calibration curve (mg/mL)
-
V: Initial extraction volume (mL)
-
D: Dilution factor
-
W: Weight of the initial sample (g)
References
- 1. researchgate.net [researchgate.net]
- 2. nacalai.com [nacalai.com]
- 3. longdom.org [longdom.org]
- 4. Simultaneous determination of 12 major constituents in Forsythia suspensa by high performance liquid chromatography--DAD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Forsythoside I in vitro and in vivo experimental protocols
Application Notes: Forsythoside I
Introduction
This compound is a caffeoyl phenylethanoid glycoside (CPG) primarily isolated from Forsythia suspense (Thunb.) Vahl, a plant widely used in traditional medicine.[1] Emerging scientific evidence has highlighted its significant pharmacological potential, particularly its anti-inflammatory, antioxidant, and neuroprotective properties.[2][3][4] Mechanistically, this compound exerts its effects by modulating key cellular signaling pathways, including the NF-κB, MAPK, and TXNIP/NLRP3 inflammasome pathways.[1][2][5] These attributes make this compound a compound of interest for researchers in drug development, particularly for inflammatory diseases, neurodegenerative disorders, and conditions involving oxidative stress.
These application notes provide a summary of quantitative data from published studies and detailed protocols for common in vitro and in vivo experiments involving this compound.
Quantitative Data Summary
The biological activities of this compound have been quantified in various experimental models. The tables below summarize key findings.
Table 1: In Vitro Effects of this compound
| Cell Line | Model/Stimulant | Concentration | Key Findings | Reference(s) |
|---|---|---|---|---|
| RAW264.7 Macrophages | LPS-induced inflammation | 50-200 µg/mL | Inhibited the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). Reduced protein levels of TXNIP, NLRP3, ASC, and Caspase-1 in a dose-dependent manner. | [1] |
| MPC-5 Podocytes | High Glucose (HG) | Dose-dependent | Elevated cell viability and reduced apoptosis. Decreased MDA levels and increased SOD and CAT activities. Reduced levels of TNF-α, IL-1β, and IL-6. | [6][7] |
| S. aureus-infected RAW264.7 | S. aureus | Dose-dependent | Inhibited the release of TNF-α, IL-6, and IL-1β. Repressed phosphorylation of p38, JNK, ERK, and p65 proteins. |[5] |
Table 2: In Vivo Effects of this compound
| Animal Model | This compound Dosage | Administration Route | Key Findings | Reference(s) |
|---|---|---|---|---|
| Mouse model of Acute Lung Injury (ALI) | 12.5-50 mg/kg | Oral gavage | Ameliorated LPS-induced pathological changes in lung tissues. Decreased lung injury score, cell apoptotic rate, and MPO activity. Increased SOD activity. | [1] |
| APP/PS1 Alzheimer's Disease Mice | Not Specified | Intragastric | Counteracted cognitive decline and ameliorated the deposition of Aβ and phosphorylation of tau protein. Attenuated the activation of microglia and astrocytes. | [8][9] |
| S. aureus Pneumonia Mice | Not Specified | Not Specified | Improved survival rate by alleviating lung injury. Inhibited neutrophil infiltration and inflammatory response in bronchoalveolar lavage fluid (BALF). | [5] |
| Esophageal Squamous Cell Carcinoma (ESCC) Xenograft Mice | 300 mg/kg | Gastric administration | Significantly inhibited the volume and weight of transplanted tumors. |[10] |
Table 3: Pharmacokinetic Parameters of Forsythoside in Rats (Intravenous Administration)
| Dosage | t1/2 (half-life) | Key Observation | Reference(s) |
|---|---|---|---|
| 2 mg/kg | 20.36 min | The half-life of Forsythoside after IV administration is relatively short. | [11] |
| 5 mg/kg | 19.40 min | The half-life of Forsythoside after IV administration is relatively short. | [11] |
| 20 mg/kg | 23.62 min | The half-life of Forsythoside after IV administration is relatively short. |[11] |
Key Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways modulated by this compound and general experimental workflows are provided below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism investigation of Forsythoside A against esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Applications of Forsythoside I in Pharmacological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside I, a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa, has garnered attention in pharmacological studies for its potential therapeutic effects. While extensive research has been conducted on its structural analogs, Forsythoside A and B, investigations into the specific activities of this compound are emerging. This document provides a summary of the current understanding of this compound's pharmacological applications, including detailed protocols for in vitro assays and visualizations of key signaling pathways, largely based on the well-documented activities of closely related forsythosides.
Pharmacological Activities of this compound
This compound is recognized for its potential anti-inflammatory, antioxidant, and neuroprotective properties. The following sections detail these applications with available quantitative data and experimental methodologies.
Antioxidant Activity
This compound has demonstrated notable radical scavenging activity, a key component of its therapeutic potential.
Table 1: Antioxidant Activity of this compound
| Assay | Test System | IC50 Value | Reference Compound |
| DPPH Radical Scavenging | Chemical Assay | 2.74 µg/mL | Not specified |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from standard methods for assessing the antioxidant activity of natural compounds.
1. Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Serially dilute the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
In a 96-well plate, add 100 µL of each concentration of this compound solution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of this compound.
Workflow for DPPH Radical Scavenging Assay
Caption: Workflow of the DPPH radical scavenging assay.
Anti-Inflammatory Activity
While specific quantitative data for this compound is limited, its anti-inflammatory effects are anticipated to be similar to Forsythoside A and B, which involve the modulation of key inflammatory pathways.
Table 2: Anti-Inflammatory Activity of Related Forsythosides
| Compound | Model | Key Findings |
| Forsythoside A | LPS-stimulated RAW264.7 macrophages | Inhibition of NO, PGE2, TNF-α, and IL-1β production. |
| Forsythoside B | LPS-stimulated BV-2 microglia | Suppression of neuroinflammation. |
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
This protocol is designed to assess the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
1. Materials:
-
This compound
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well cell culture plates
2. Procedure:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a positive control group (LPS only) should be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite using a sodium nitrite standard curve.
-
A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.
Signaling Pathway: Forsythoside Inhibition of NF-κB Pathway
Forsythosides are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1]
References
Application Notes and Protocols: Forsythoside I in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forsythoside I, a phenylethanoid glycoside extracted from Forsythia suspensa, has demonstrated significant anti-inflammatory properties, making it a compound of interest for drug development. This document provides a detailed protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO) for use in cell-based assays. It includes comprehensive information on solubility, storage, and the preparation of stock and working solutions. Furthermore, this guide outlines a protocol for evaluating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells and illustrates its mechanism of action on key signaling pathways.
Solubility and Storage of this compound
Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring accurate and reproducible experimental results.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solubility in DMSO | ≥ 33.3 mg/mL (≥ 53.31 mM)[1] | Sonication is recommended to aid dissolution.[1] Some sources report solubility up to 100 mg/mL (160.11 mM).[2] |
| Appearance | Solid[1] | - |
| Molecular Weight | 624.59 g/mol [1] | - |
| Storage of Powder | -20°C for up to 3 years[1] | Protect from direct sunlight.[1] |
| Storage of DMSO Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month[1][3] | Aliquoting is recommended to avoid repeated freeze-thaw cycles. Protect from light.[3][4] |
Protocol for Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell-based assays.
Materials
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
Preparation of 50 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 31.23 mg of this compound (Molecular Weight: 624.59 g/mol ).
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][3]
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in a sterile cell culture medium. It is crucial to perform serial dilutions to achieve the desired final concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%.[5] It is recommended to keep the final DMSO concentration below 0.1% if possible and to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[5]
Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Cells
This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophage cells.
Cell Culture and Seeding
-
Cell Maintenance: Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the RAW264.7 cells into 96-well plates at a density of 1-2 x 10⁵ cells/mL and allow them to adhere for 24 hours.
Treatment with this compound and LPS
-
Pre-treatment: After 24 hours, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50 µM). Include a vehicle control (medium with the equivalent concentration of DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, stimulate the cells by adding LPS to a final concentration of 100-200 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for an additional 24 hours.
Measurement of Inflammatory Markers
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatants using the Griess reagent.
-
Cytokine Levels: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants using commercially available ELISA kits.
Signaling Pathways and Experimental Workflows
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. The following diagrams illustrate these pathways and the experimental workflow.
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Caption: this compound inhibits NF-κB signaling by targeting TLR4.
Caption: this compound promotes the Nrf2 antioxidant response.
Caption: this compound inhibits the TXNIP/NLRP3 inflammasome pathway.
References
Application Notes: Forsythoside I in Oxidative Stress Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside I is a caffeoyl phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl.[1][2] While research has confirmed its anti-inflammatory properties, its direct and detailed mechanisms in oxidative stress are an emerging area of investigation.[1] Studies show this compound can increase the activity of the antioxidant enzyme superoxide dismutase (SOD) in animal models of acute lung injury, indicating a role in mitigating oxidative damage.[1]
However, the vast body of detailed mechanistic research, quantitative data, and established protocols concerning forsythosides and oxidative stress has predominantly focused on its closely related and more extensively studied isomer, Forsythoside A .[3][4][5][6] Forsythoside A has been shown to exert significant protective effects against oxidative stress through the modulation of key signaling pathways, such as the Nrf2/HO-1 and MAPK pathways.[4][5]
These application notes will therefore focus on the established methodologies and known mechanisms of Forsythoside A as a robust and validated framework. Researchers can adapt and apply these protocols and principles to investigate and characterize the specific anti-oxidative stress properties of this compound.
Mechanism of Action of Forsythosides in Oxidative Stress
Forsythoside A mitigates oxidative stress primarily through two interconnected mechanisms:
-
Activation of the Nrf2/HO-1 Antioxidant Pathway : Under conditions of oxidative stress, Forsythoside A can activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[4] This leads to the phosphorylation and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidases (GSH-Px).[4][6] This cascade enhances the cell's capacity to neutralize reactive oxygen species (ROS).[4][7]
-
Inhibition of Pro-inflammatory and Pro-oxidant Signaling : In models of high glucose-induced cell injury, Forsythoside A has been shown to inhibit the MAPK (mitogen-activated protein kinase) signaling pathway. [4 from previous search, 8 from previous search] By downregulating the phosphorylation of key kinases like ERK, p38, and JNK, it reduces the expression of pro-inflammatory and pro-oxidant enzymes, thereby alleviating cellular damage. [4 from previous search]
Key Signaling Pathways
Quantitative Data Summary
The following tables summarize the quantitative effects of Forsythoside A (used as a proxy for this compound) on key markers of oxidative stress and inflammation in various experimental models.
Table 1: Effect of Forsythoside A on Oxidative Stress Markers
| Model System | Stressor | Treatment | MDA Level | SOD Activity | CAT Activity | ROS Level | Reference |
|---|---|---|---|---|---|---|---|
| PC12 Cells | H₂O₂ | Forsythoside A | Decreased | Increased (MnSOD) | Increased | Decreased | [7] |
| MCAO/R Rats | Ischemia | Forsythoside A | Decreased | Increased | Not Reported | Decreased | [5] |
| Podocytes | High Glucose | Forsythoside A | Decreased | Increased | Increased | Not Reported | [4 from previous search] |
| Acute Lung Injury Mice | LPS | this compound | Not Reported | Increased | Not Reported | Not Reported |[1] |
Table 2: Effect of Forsythoside A on Inflammatory Markers
| Model System | Stressor | Treatment | TNF-α Level | IL-1β Level | IL-6 Level | Reference |
|---|---|---|---|---|---|---|
| RAW 264.7 Cells | LPS | Forsythoside A | Decreased | Decreased | Not Reported | [4] |
| Podocytes | High Glucose | Forsythoside A | Decreased | Decreased | Decreased | [4 from previous search] |
| RAW 264.7 Cells | LPS | this compound | Decreased | Decreased | Decreased |[1] |
Experimental Protocols
The following protocols are generalized from published studies on Forsythoside A and can be adapted for this compound.
Protocol 1: In Vitro Model of H₂O₂-Induced Oxidative Stress in PC12 Cells
This protocol describes how to induce oxidative stress in a neuronal cell line and assess the protective effects of a test compound.
Materials:
-
PC12 cells
-
DMEM (supplemented with 10% horse serum, 5% fetal bovine serum)
-
This compound or A (stock solution in DMSO or water)[8]
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (96-well and 6-well)
-
MTT or CCK-8 assay kit
-
Reagent kits for MDA, SOD, and CAT assays
Procedure:
-
Cell Culture: Seed PC12 cells in appropriate plates and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound/A for a predetermined time (e.g., 24 hours). Include a vehicle control group (DMSO or media).
-
Induction of Oxidative Stress: Remove the treatment media and expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100-200 µM) in serum-free media for 2-4 hours.[7]
-
Cell Viability Assessment (96-well plate): After H₂O₂ exposure, measure cell viability using an MTT or CCK-8 assay according to the manufacturer's instructions.
-
Sample Collection (6-well plate):
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using RIPA buffer or the specific lysis buffer provided with the assay kits.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for subsequent assays.
-
Protocol 2: Measurement of Oxidative Stress Markers
1. Malondialdehyde (MDA) Assay:
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored product. The absorbance is measured spectrophotometrically.
-
Procedure: Use a commercial MDA assay kit. Briefly, add the TBA reagent to the cell lysate supernatant, incubate at 95°C for the recommended time, cool, and measure the absorbance at ~532 nm. Calculate MDA concentration based on the provided standard curve.[5][7]
2. Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay typically uses a system that generates superoxide radicals, which then react with a detector substrate (like WST-1) to produce a colored product. SOD in the sample scavenges the superoxide radicals, thus inhibiting the color reaction.
-
Procedure: Use a commercial SOD assay kit. Add cell lysate to the reaction mixture and measure the absorbance kinetically or at a fixed time point at ~450 nm. The percentage of inhibition is proportional to the SOD activity.[1][5]
3. Catalase (CAT) Activity Assay:
-
Principle: Catalase decomposes H₂O₂ into water and oxygen. The assay measures the rate of H₂O₂ consumption, often by reacting the remaining H₂O₂ with a probe to produce a colored or fluorescent product.
-
Procedure: Use a commercial CAT assay kit. Add cell lysate to a substrate solution containing a known concentration of H₂O₂. After a short incubation, stop the reaction and measure the remaining H₂O₂. Calculate activity based on the rate of H₂O₂ decomposition.[7]
Protocol 3: Western Blot Analysis for Nrf2 and HO-1
This protocol is for detecting changes in the expression and translocation of key signaling proteins.
Materials:
-
Cell lysate prepared in RIPA buffer with protease/phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer system (membranes, transfer buffer).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., Nrf2 at 1:1000, HO-1 at 1:1000) overnight at 4°C. Use β-actin as a loading control for whole-cell lysates and Lamin B1 for nuclear fractions.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band density using software like ImageJ. Normalize the protein of interest to the loading control. To assess Nrf2 activation, compare the ratio of nuclear Nrf2 to cytoplasmic Nrf2.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 5. Forsythiaside A Ameliorates Oxidative Damage Caused by Cerebral Ischemia Through the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forsythiaside protects against hydrogen peroxide-induced oxidative stress and apoptosis in PC12 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
Application Notes: Optimizing Forsythoside I Extraction using Response Surface Methodology
Introduction
Forsythoside I, a phenylethanoid glycoside extracted from the fruits of Forsythia suspensa, has garnered significant attention in the pharmaceutical industry due to its wide range of biological activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral effects. Efficient extraction of this compound is a critical step in its development as a therapeutic agent. Response Surface Methodology (RSM) is a powerful statistical and mathematical tool for developing, improving, and optimizing processes. This application note details the use of RSM, specifically the Box-Behnken design (BBD), to optimize the extraction of this compound, providing researchers and drug development professionals with a robust protocol for maximizing extraction yield.
Principle of Response Surface Methodology
RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. It allows for the evaluation of the effects of multiple factors and their interactions on one or more response variables. The main objective of RSM is to determine the optimum operational conditions of the system or to determine a region that satisfies the operating specifications. A Box-Behnken design is a type of RSM design that is well-suited for fitting a quadratic surface and it works well for process optimization.
Key Extraction Parameters and Their Effects
Several factors can significantly influence the extraction efficiency of this compound. Understanding the individual and interactive effects of these parameters is crucial for optimization.
-
Solvent to Solid Ratio: A higher ratio generally leads to a better extraction yield by increasing the concentration gradient between the solid and liquid phases, thus enhancing the diffusion of the target compound into the solvent. However, an excessively high ratio can be wasteful in terms of solvent consumption.
-
Extraction Temperature: Increased temperature can enhance the solubility and diffusion rate of this compound. However, excessively high temperatures may lead to the degradation of this heat-sensitive compound.
-
Extraction Time: A longer extraction time can lead to a more complete extraction. However, beyond a certain point, the increase in yield becomes negligible, and prolonged exposure to heat can cause degradation.
-
pH: The pH of the extraction solvent can influence the stability and solubility of this compound.
Data Presentation: Summary of Optimized Conditions
The following table summarizes the optimized conditions for this compound extraction from various studies employing Response Surface Methodology. These studies highlight the effectiveness of RSM in significantly improving the extraction yield.
| Study Reference | Extraction Method | Independent Variables | Optimized Conditions | Predicted Yield (%) | Experimental Yield (%) |
| Academic Journals, 2011[1] | Water Bath Extraction | Ratio of water to raw material, Extraction temperature (°C), Extraction time (h) | Ratio: 21.38, Temp: 72.06°C, Time: 2.56 h | Not specified | 6.62 ± 0.35[1] |
| MDPI, 2022[2] | β-Cyclodextrin-Assisted Extraction | Solid-liquid ratio, Extraction temperature (°C), pH, Ratio of Forsythia leaves to β-CD | Ratio: 1:36.3, Temp: 75.25°C, pH: 3.94, F/β-CD Ratio: 3.61:5 | Not specified | 11.80 ± 0.141[2] |
| PubMed, 2023[3][4] | Chitosan-Assisted Extraction | Leaf-to-chitosan mass ratio, Solid-to-liquid ratio (g/mL), Temperature (°C), Duration (min) | L/C Ratio: 10:11.75, S/L Ratio: 1:52, Temp: 80°C, Time: 120 min | Not specified | 3.23 ± 0.27[3][4] |
Experimental Protocols
Protocol 1: Optimization of this compound Extraction using Box-Behnken Design
This protocol describes the use of a three-level, three-variable Box-Behnken design to optimize the extraction of this compound.
1. Materials and Reagents:
-
Dried and powdered fruits of Forsythia suspensa
-
Deionized water
-
This compound standard (purity > 98%)
-
Methanol (HPLC grade)
-
Acetic acid (HPLC grade)
-
Design-Expert® software or similar statistical software for RSM
2. Single-Factor Experiments (Preliminary Studies):
-
Before implementing the BBD, perform single-factor experiments to determine the appropriate ranges for the independent variables.
-
Ratio of Water to Raw Material (mL/g): Test ratios of 10:1, 15:1, 20:1, 25:1, and 30:1, while keeping the extraction temperature and time constant (e.g., 70°C for 2.5 h).
-
Extraction Temperature (°C): Test temperatures of 50, 60, 70, 80, and 90°C, while keeping the ratio of water to raw material and extraction time constant (e.g., 20:1 mL/g for 2.5 h).
-
Extraction Time (h): Test times of 1.5, 2.0, 2.5, 3.0, and 3.5 h, while keeping the ratio of water to raw material and extraction temperature constant (e.g., 20:1 mL/g at 70°C).
-
Based on the results, select three levels (low, medium, and high) for each variable for the BBD.
3. Box-Behnken Design (BBD) and Statistical Analysis:
-
Based on the single-factor experiment results, set up a three-level, three-factor BBD. For example:
-
A: Ratio of Water to Raw Material (mL/g): 15, 20, 25
-
B: Extraction Temperature (°C): 60, 70, 80
-
C: Extraction Time (h): 2.0, 2.5, 3.0
-
-
The BBD will generate a set of experimental runs with different combinations of these variables. A typical three-factor BBD consists of 17 runs, including 5 replicates at the center point.
-
Perform the extractions according to the experimental design.
-
Analyze the this compound content in each extract using HPLC (see Protocol 2).
-
Use the experimental data to fit a second-order polynomial equation:
-
Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ
-
Where Y is the predicted response (this compound yield), β₀ is the model constant; βᵢ, βᵢᵢ, and βᵢⱼ are the linear, quadratic, and interaction coefficients, respectively; and Xᵢ and Xⱼ are the independent variables.
-
-
Perform analysis of variance (ANOVA) to determine the significance of the model and each term.
-
Generate 3D response surface plots to visualize the relationship between the independent variables and the response.
-
Determine the optimal extraction conditions and predict the maximum this compound yield.
4. Verification of the Model:
-
Conduct an experiment under the determined optimal conditions in triplicate.
-
Compare the experimental yield with the predicted yield to validate the model.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 system or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: Hypersil GOLD C18 (4.6 × 250 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: Methanol and 0.2% acetic acid in water.[2] A common gradient is:
-
0-4 min: 32% Methanol
-
4-27 min: 32% to 55% Methanol
-
27-35 min: 55% Methanol[2]
-
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 330 nm.
-
Injection Volume: 5 µL.[2]
2. Preparation of Standard Solution:
-
Accurately weigh a suitable amount of this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution with methanol.
3. Sample Preparation:
-
After extraction, filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.
4. Calibration Curve:
-
Inject the working standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
5. Quantification of this compound in Samples:
-
Inject the prepared sample solutions into the HPLC system.
-
Identify the this compound peak by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the samples using the regression equation of the calibration curve.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound extraction using RSM.
Signaling Pathway Diagram: this compound's Anti-inflammatory and Antioxidant Effects
This compound exerts its beneficial effects by modulating key signaling pathways involved in inflammation and oxidative stress. It has been shown to inhibit the pro-inflammatory NF-κB pathway and activate the protective Nrf2/HO-1 antioxidant pathway.[5][6]
Caption: this compound's modulation of NF-κB and Nrf2/HO-1 pathways.
References
- 1. Forsythiaside A Ameliorates Oxidative Damage Caused by Cerebral Ischemia Through the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-kB pathway overview | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Unveiling the Molecular Interactions of Forsythoside I: Application Notes and Protocols for Docking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the molecular docking of Forsythoside I, a phenylethanoid glycoside with noted anti-inflammatory and antiviral properties. Due to a lack of specific molecular docking data for this compound in the current literature, this document leverages data from its close structural analog, Forsythoside A, as a predictive model for identifying potential protein targets and interaction mechanisms. This approach is grounded in the principle that structurally similar molecules often exhibit comparable biological activities and binding behaviors.
Introduction to this compound and its Therapeutic Potential
This compound is a natural compound isolated from Forsythia suspensa, a plant widely used in traditional medicine.[1] Emerging research suggests that this compound possesses significant anti-inflammatory and antiviral activities.[1][2] Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is a powerful tool to elucidate the potential molecular mechanisms underlying these therapeutic effects. By modeling the interaction of this compound with key protein targets, researchers can gain insights into its mechanism of action, paving the way for further drug development and optimization.
Potential Protein Targets for this compound
Based on studies of the structurally similar Forsythoside A, several key proteins involved in inflammatory and viral pathways have been identified as potential targets for this compound.
Anti-inflammatory Targets
The anti-inflammatory effects of forsythosides are believed to be mediated through the modulation of key signaling pathways, particularly the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and MAPK signaling pathways.[3][4]
-
Toll-like Receptor 4 (TLR4): A key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response. Forsythoside A has been shown to interact with TLR4.
-
Myeloid Differentiation Primary Response 88 (MyD88): An adaptor protein that is crucial for the TLR4 signaling cascade.
-
Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Inhibition of NF-κB is a major target for anti-inflammatory therapies.[3]
-
Mitogen-Activated Protein Kinases (MAPKs): A family of protein kinases that are involved in cellular responses to a variety of stimuli and play a key role in inflammation.
Antiviral Targets
Forsythosides have demonstrated inhibitory effects against various viruses, suggesting direct interaction with viral proteins or host factors essential for viral replication.
-
Influenza A Virus (IAV) M1 Protein: The matrix protein 1 (M1) of the influenza virus is crucial for its assembly and budding. Forsythoside A has been found to reduce the expression of the M1 protein.[5][6]
-
SARS-CoV-2 3C-like Protease (3CLpro): This viral enzyme is essential for the replication of the SARS-CoV-2 virus. Molecular docking studies have identified Forsythoside A as a potential inhibitor of 3CLpro.[7]
Quantitative Data from Molecular Docking Studies (Forsythoside A)
The following table summarizes the binding affinities of Forsythoside A with its potential target proteins, as reported in various studies. These values, typically expressed in kcal/mol, indicate the strength of the interaction, with more negative values suggesting a stronger binding.
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Software/Method |
| SARS-CoV-2 3CLpro | 6LU7 | Forsythoside A | -8.6 | Not specified | MOE (Molecular Operating Environment) |
| LOXL2 | Not specified | Forsythoside A | Not specified | Not specified | Not specified |
Note: The binding affinity of Forsythoside A with LOXL2 has been analyzed, though specific quantitative data from the initial search is not available.[8]
Experimental Protocols for Molecular Docking
This section provides a detailed protocol for performing molecular docking of this compound with a target protein, using AutoDock Vina as an example.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or other chemical databases: For obtaining the 3D structure of this compound.
Step-by-Step Protocol
Step 1: Ligand Preparation
-
Obtain the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem.
-
Use Open Babel or a similar tool to convert the ligand structure to the PDBQT format, which is required by AutoDock Vina. This step typically involves adding hydrogens, computing Gasteiger charges, and defining the rotatable bonds.
Step 2: Protein Preparation
-
Download the 3D crystal structure of the target protein (e.g., TLR4, PDB ID: 3FXI) from the Protein Data Bank.
-
Using MGL-Tools (AutoDockTools), prepare the protein for docking. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogens.
-
Assigning Kollman charges.
-
Saving the prepared protein in PDBQT format.
-
Step 3: Grid Box Generation
-
Define the binding site on the protein. This can be done by identifying the active site from the literature or by using tools to predict binding pockets.
-
In AutoDockTools, define the grid box, which is a three-dimensional box that encompasses the binding site. The size and center of the grid box should be adjusted to cover the entire binding pocket.
Step 4: Docking Simulation
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the center and size of the grid box, and the output file name.
-
Run the AutoDock Vina simulation from the command line using the following command:
Step 5: Analysis of Results
-
The output file will contain the binding affinity of the best binding mode in kcal/mol and the coordinates of the docked ligand.
-
Use a visualization tool like Discovery Studio Visualizer or PyMOL to load the protein and the docked ligand poses.
-
Analyze the interactions between this compound and the target protein, such as hydrogen bonds and hydrophobic interactions. Identify the key amino acid residues involved in the binding.
Visualization of Signaling Pathways and Workflows
TLR4/NF-κB Signaling Pathway
This diagram illustrates the TLR4/NF-κB signaling pathway, a key target for the anti-inflammatory effects of this compound.
Caption: TLR4/NF-κB Signaling Pathway Inhibition by this compound.
Molecular Docking Workflow
This diagram outlines the general workflow for performing a molecular docking study.
Caption: General workflow for molecular docking studies.
Conclusion
Molecular docking serves as a crucial initial step in understanding the therapeutic potential of natural compounds like this compound. The protocols and target information provided in these application notes, based on the closely related Forsythoside A, offer a solid foundation for researchers to initiate their own in silico investigations. Further experimental validation is essential to confirm these computational predictions and to fully elucidate the pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forsythiaside inhibits cigarette smoke-induced lung inflammation by activation of Nrf2 and inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HKU Scholars Hub: Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein [hub.hku.hk]
- 7. Virtual screening and molecular dynamics simulation analysis of Forsythoside A as a plant-derived inhibitor of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Forsythoside I stability, storage, and degradation prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and degradation prevention of Forsythoside I.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: For long-term stability, this compound powder should be stored at -20°C, protected from light. Stock solutions should be prepared fresh. If storage of solutions is necessary, they should be aliquoted and stored at -20°C for up to two weeks or -80°C for longer periods, again, protected from light to prevent degradation.
Q2: What are the main factors that cause this compound degradation?
A: this compound, like other phenylethanoid glycosides, is susceptible to degradation under several conditions:
-
High Temperatures: Elevated temperatures significantly accelerate the degradation process.
-
High pH (Alkaline Conditions): this compound is unstable in alkaline environments.
-
Light Exposure: Exposure to light, particularly UV light, can lead to photodegradation.
Q3: What are the likely degradation pathways for this compound?
A: The primary degradation pathway for this compound is hydrolysis of its ester and glycosidic bonds. This can be catalyzed by acid, base, or enzymes. This process may lead to the loss of the caffeoyl and rhamnosyl groups, resulting in various degradation products. Oxidation of the catechol moieties is another potential degradation pathway.
Q4: How can I monitor the stability of my this compound sample?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of this compound. This method should be able to separate the intact this compound from its potential degradation products. A well-developed HPLC method will allow you to quantify the remaining this compound and detect the formation of any degradants over time.
Q5: Are there any known degradation products of this compound?
A: While specific degradation products of this compound are not extensively documented in publicly available literature, based on the degradation of similar phenylethanoid glycosides like acteoside, potential degradation products could include compounds formed from the hydrolysis of the ester and glycosidic linkages. These may include caffeic acid, and various glycosidic fragments.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my this compound sample. | Sample degradation due to improper storage or handling. | 1. Review your storage conditions. Ensure the sample is stored at -20°C or -80°C and protected from light. 2. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. 3. Prepare fresh working solutions for each experiment. 4. Verify the purity of your sample using a stability-indicating HPLC method. |
| Unexpected peaks in my HPLC chromatogram. | Formation of degradation products. | 1. Your this compound sample may have degraded. 2. Perform a forced degradation study (see experimental protocols below) to identify potential degradation peaks. 3. Optimize your HPLC method to ensure baseline separation of this compound from all degradation products. |
| Inconsistent experimental results. | Inconsistent sample purity due to degradation. | 1. Implement a routine quality control check of your this compound stock using a validated HPLC method. 2. Always prepare fresh dilutions from a recently verified stock solution. |
| Precipitation in my this compound stock solution upon thawing. | Poor solubility or degradation. | 1. Ensure the solvent is appropriate and the concentration is within the solubility limits. 2. Gently warm the solution and sonicate to aid dissolution. If precipitation persists, it might be due to degradation, and the solution should be discarded. |
Stability Data
The following table summarizes the stability of a mixture of phenylethanoid glycosides (PhGs), which includes compounds structurally related to this compound, under various conditions. This data can be used as a general guideline for handling this compound.
| Condition | Temperature (°C) | pH | Light Condition | Half-life (t₁/₂) of Total PhGs (days) |
| Thermal | 4 | 6.0 | Dark | 330.1 |
| 20 | 6.0 | Dark | ~100 | |
| 37 | 6.0 | Dark | ~30 | |
| 50 | 6.0 | Dark | ~10 | |
| 80 | 6.0 | Dark | < 7 | |
| Photolytic | 20 | 6.0 | Light | < 100 |
| pH | 20 | 5.0 | Dark | > 100 |
| 20 | 7.0 | Dark | ~50 | |
| 20 | 9.0 | Dark | < 10 |
Data adapted from a study on the degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general procedure for developing a stability-indicating HPLC method.
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation: Prepare a gradient mobile phase system. A common starting point is:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: Start with a gradient that allows for good separation. An example gradient is:
-
0-20 min: 10-40% B
-
20-25 min: 40-80% B
-
25-30 min: 80-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Detection wavelength: 330 nm (based on the UV absorption maximum of the caffeoyl group)
-
Injection volume: 10 µL
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing samples from forced degradation studies.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and identify its degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a stability-indicating method (as described in Protocol 1)
-
LC-MS system for degradation product identification
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 2, 8, 24, and 48 hours.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in an oven at 80°C for 1, 3, and 7 days.
-
Dissolve the stressed powder in the initial solvent before HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol:water 1:1) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample in the dark at the same temperature.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using the validated stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS to determine their mass and fragmentation patterns.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Strategy to ensure this compound stability for reliable results.
References
Technical Support Center: Optimizing Ultrasonic-Assisted Extraction of Forsythoside A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the ultrasonic-assisted extraction (UAE) of Forsythoside A from Forsythia suspensa. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summarized for your convenience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the ultrasonic-assisted extraction of Forsythoside A.
Q1: My Forsythoside A yield is lower than expected. What are the potential causes and solutions?
A1: Low yield is a common issue that can be attributed to several factors. Consider the following:
-
Sub-optimal Extraction Parameters: The efficiency of UAE is highly sensitive to parameters such as solvent concentration, temperature, time, and the solvent-to-material ratio. Refer to the optimized parameters in Table 1 for validated starting points.[1][2][3][4]
-
Improper Solvent Choice: While various solvents can be used, aqueous ethanol and methanol solutions are commonly employed for Forsythoside A extraction.[1][2][3] The polarity of the solvent system is crucial for efficient extraction.
-
Inadequate Ultrasonic Power: The ultrasonic power directly impacts the cavitation effect, which is essential for disrupting plant cell walls. Ensure your ultrasonic bath or probe system is functioning correctly and set to an appropriate power level.[2]
-
Particle Size of Plant Material: The particle size of the Forsythia suspensa material can influence the extraction efficiency. A smaller particle size increases the surface area available for solvent penetration. Grinding the material to a uniform, fine powder (e.g., 60-80 mesh) is recommended.[2]
-
Degradation of Forsythoside A: Forsythoside A is susceptible to degradation under certain conditions, such as high temperatures and exposure to acidic or alkaline environments.[5][6] Prolonged extraction times at elevated temperatures can lead to reduced yields.
Q2: I am observing significant variability in my extraction yields between batches. How can I improve consistency?
A2: Batch-to-batch variability can be minimized by stringent control over experimental parameters:
-
Standardize Plant Material: The concentration of Forsythoside A can vary in the raw plant material. Whenever possible, use a homogenized batch of Forsythia suspensa for your experiments.
-
Precise Parameter Control: Ensure that the extraction temperature, time, solvent-to-material ratio, and ultrasonic power are precisely controlled and consistent for each extraction.
-
Consistent Sample Preparation: Standardize the grinding process to achieve a uniform particle size for all samples.
Q3: Can the extraction temperature affect the stability of Forsythoside A?
A3: Yes, temperature is a critical factor. While higher temperatures can enhance extraction efficiency by increasing solvent diffusivity and solubility, excessively high temperatures can lead to the degradation of Forsythoside A, which contains heat-labile ester bonds and phenolic hydroxyl groups.[5][6][7] It is crucial to find an optimal temperature that balances extraction efficiency and compound stability. Studies have shown that temperatures around 50-80°C are often effective.[1][7]
Q4: How do I choose the right solvent for Forsythoside A extraction?
A4: The choice of solvent depends on the desired purity and yield of the extract. Forsythoside A is a polar compound.
-
Aqueous Ethanol/Methanol: These are the most commonly used solvents and have been shown to be effective.[1][2][3] A 50% ethanol solution is a good starting point.[1][2]
-
Water: Hot water extraction is a greener alternative, but may have lower extraction efficiency compared to alcohol-water mixtures.[8]
-
Ionic Liquids: Some research has explored the use of ionic liquids as green and efficient solvents for Forsythoside A extraction.[4]
Q5: What is the importance of the solvent-to-material ratio?
A5: The solvent-to-material ratio influences the concentration gradient of Forsythoside A between the plant material and the solvent, which drives the extraction process. A higher ratio can lead to a more complete extraction, but also results in a more dilute extract that may require more energy for solvent removal. An optimized ratio is key for an efficient and economical process. Ratios between 20:1 and 52:1 mL/g have been reported as optimal in different studies.[1][3][7]
Optimized Extraction Parameters for Forsythoside A
The following table summarizes the optimized parameters for the ultrasonic-assisted extraction of Forsythoside A from various studies. These values can serve as a starting point for developing your own extraction protocols.
| Parameter | Optimized Value | Source Material | Solvent | Reference |
| Ethanol Concentration | 50% | Forsythia suspensa leaves | Ethanol-water | [1] |
| Liquid-to-Material Ratio | 28:1 (mL/g) | Forsythia suspensa leaves | Ethanol-water | [1] |
| Extraction Temperature | 51°C | Forsythia suspensa leaves | Ethanol-water | [1] |
| Extraction Time | 25 min | Forsythia suspensa leaves | Ethanol-water | [1] |
| Ethanol Concentration | 50% | Forsythia suspensa fruits | Ethanol-water | [2] |
| Solvent-to-Material Ratio | 32:1 (mL/g) | Forsythia suspensa fruits | Ethanol-water | [2] |
| Extraction Temperature | 30°C | Forsythia suspensa fruits | Ethanol-water | [2] |
| Extraction Time | 37 min | Forsythia suspensa fruits | Ethanol-water | [2] |
| Ultrasonic Power | 200 W | Forsythia suspensa fruits | Ethanol-water | [2] |
| Methanol Concentration | 76.6% | Forsythiae Fructus | Methanol-water | [3] |
| Ratio of Liquid to Solid | 20:1 | Forsythiae Fructus | Methanol-water | [3] |
| Extraction Temperature | 70°C | Forsythiae Fructus | Methanol-water | [3] |
| Extraction Time | 60 min | Forsythiae Fructus | Methanol-water | [3] |
| Solvent Concentration | 0.6 M [C6MIM]Br | Forsythia suspensa leaf | Ionic Liquid | [4] |
| Solvent to Solid Ratio | 15:1 (mL/g) | Forsythia suspensa leaf | Ionic Liquid | [4] |
| Extraction Time | 10 min | Forsythia suspensa leaf | Ionic Liquid | [4] |
Detailed Experimental Protocol: Ultrasonic-Assisted Extraction of Forsythoside A
This protocol provides a general methodology for the ultrasonic-assisted extraction of Forsythoside A. It is recommended to optimize the parameters based on your specific experimental setup and objectives.
1. Materials and Reagents:
-
Dried Forsythia suspensa plant material (leaves or fruits)
-
Ethanol (analytical grade)
-
Methanol (analytical grade)
-
Deionized water
-
Forsythoside A standard (for quantification)
-
HPLC grade solvents for analysis
2. Equipment:
-
Grinder or mill
-
Sieves (e.g., 60-80 mesh)
-
Analytical balance
-
Ultrasonic bath or probe sonicator with temperature control
-
Extraction vessel (e.g., flask or beaker)
-
Filtration apparatus (e.g., filter paper, vacuum filtration system)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
3. Sample Preparation:
-
Grind the dried Forsythia suspensa material to a fine powder.
-
Sieve the powder to obtain a uniform particle size (e.g., 60-80 mesh).[2]
-
Dry the powdered material in an oven at a controlled temperature (e.g., 60°C) to a constant weight to remove residual moisture.
4. Extraction Procedure:
-
Accurately weigh a specific amount of the dried plant powder (e.g., 1.0 g).
-
Transfer the powder to the extraction vessel.
-
Add the predetermined volume of the extraction solvent (e.g., 50% ethanol) to achieve the desired solvent-to-material ratio (e.g., 30:1 mL/g).
-
Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the extraction temperature and time according to your optimized parameters (e.g., 50°C for 30 minutes).
-
Begin the ultrasonic-assisted extraction. Ensure the temperature is maintained throughout the process.
-
After extraction, cool the mixture to room temperature.
5. Sample Processing and Analysis:
-
Filter the extract to separate the solid residue from the liquid.
-
Wash the solid residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrate and the washing solution.
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.
-
Filter the reconstituted extract through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Quantify the amount of Forsythoside A in the extract by comparing the peak area with a standard curve prepared from the Forsythoside A standard.
Visualizing the Process
Experimental Workflow for Forsythoside A Extraction
A flowchart of the experimental workflow for Forsythoside A extraction.
Troubleshooting Logic for Low Forsythoside A Yield
A diagram illustrating the troubleshooting logic for low Forsythoside A yield.
References
- 1. Optimization of Extraction Process of Forsythioside A, Forsythin and Rutin from Forsythia suspensa Leaves Based on Response Surface Methodology and Entropy Weight Method [agris.fao.org]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of simultaneous ultrasonic-assisted extraction of water-soluble and fat-soluble characteristic constituents from Forsythiae Fructus Using response surface methodology and high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CN102219813B - Method for extracting forsythin and forsythoside from forsythia leaves - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Oral Bioavailability of Forsythoside A
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Forsythoside A (FTA) for animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Forsythoside A so low?
A1: Forsythoside A, a major active component of Forsythia suspensa, exhibits very low oral bioavailability, estimated to be around 0.5% in rats.[1][2] This is primarily attributed to its poor permeability across the intestinal epithelium.[2] Its hydrophilic nature and potential involvement of efflux transporters contribute to this limited absorption.[2]
Q2: What are the primary strategies to enhance the oral bioavailability of Forsythoside A?
A2: The main approaches to improve the oral bioavailability of Forsythoside A focus on overcoming its poor permeability. These strategies include:
-
Use of Absorption Enhancers: Compounds that modulate the permeability of the intestinal barrier.
-
Advanced Formulation Technologies: Encapsulating Forsythoside A in nano-delivery systems to improve its solubility, stability, and absorption.
Q3: Which absorption enhancers have been studied for Forsythoside A?
A3: Research has shown that certain absorption enhancers can improve the intestinal absorption of Forsythoside A. These include:
-
Water-soluble chitosan: This has been shown to be a safe and effective absorption enhancer, with a 50 mg/kg dose significantly improving the bioavailability of FTA in weeping forsythia extract.[1]
-
Sodium caprate: This has also been demonstrated to increase the permeability of Forsythoside A.[2]
Q4: What types of advanced formulations can be used for Forsythoside A?
A4: While specific studies on Forsythoside A are limited for some of these technologies, the following nanoformulation strategies are promising for enhancing the bioavailability of poorly soluble phytochemicals and could be adapted for Forsythoside A:
-
Phytosomes: These are complexes of the natural product with phospholipids, which can improve solubility and absorption.[2][3][4][5]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic and hydrophilic drugs, potentially enhancing oral absorption.[6][7][8]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that form a nanoemulsion upon contact with aqueous fluids in the gut, improving drug solubilization and absorption.[9][10][11]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, offering a versatile delivery system.[12][13][14]
Troubleshooting Guides
Problem 1: Inconsistent results in Caco-2 cell permeability assays.
-
Possible Cause 1: Compromised monolayer integrity.
-
Troubleshooting: Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²) for experiments.[15] Include a paracellular marker like Lucifer yellow or mannitol in your assay to check for monolayer integrity during the experiment.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Troubleshooting: Standardize all cell culture parameters, including cell passage number, seeding density, media composition, and differentiation time (typically 21-28 days).[15] Ensure consistent temperature and CO2 levels in the incubator.
-
-
Possible Cause 3: Issues with the test compound solution.
-
Troubleshooting: Ensure complete dissolution of Forsythoside A and any co-administered enhancers in the transport buffer. Check the pH and osmolality of the dosing solution to ensure it is within a physiologically acceptable range.
-
Problem 2: High variability in pharmacokinetic data from animal studies.
-
Possible Cause 1: Inconsistent dosing.
-
Troubleshooting: For oral gavage, ensure the formulation is homogenous and the volume administered is accurate for the animal's body weight. For solid formulations, ensure uniform capsule/tablet filling.
-
-
Possible Cause 2: Physiological variability in animals.
-
Possible Cause 3: Instability of the formulation.
-
Troubleshooting: Characterize the stability of your Forsythoside A formulation under the conditions of the study (e.g., in simulated gastric and intestinal fluids). For nanoformulations, assess their stability over the duration of the experiment.
-
Quantitative Data Summary
Table 1: Effect of Absorption Enhancers on the Permeability of Forsythoside A
| Model System | Absorption Enhancer | Concentration | Observed Effect on Permeability Coefficient | Reference |
| In vitro Caco-2 cells | Sodium Caprate | Concentration-dependent | Increased Papp | [2] |
| In vitro Caco-2 cells | Water-soluble chitosan | Up to 0.0032% (w/v) | Increased Papp (saturable effect) | [1] |
| In situ rat intestinal perfusion | Sodium Caprate | Concentration-dependent | Increased Peff in ileum and colon | [1] |
| In situ rat intestinal perfusion | Water-soluble chitosan | Concentration-dependent | Increased Peff in jejunum | [1] |
Papp: Apparent permeability coefficient; Peff: Effective permeability coefficient.
Table 2: Pharmacokinetic Parameters of Forsythoside A in Rats with and without an Absorption Enhancer
| Formulation | Dose of Forsythoside A | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Forsythoside A alone | 100 mg/kg (oral) | 122.2 | 0.33 | - | 0.5 (absolute) | [2] |
| Forsythoside A with Water-soluble Chitosan | 50 mg/kg (oral) | Significantly Increased | - | Significantly Increased | Significantly Increased | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable time point. (Note: Specific values for Cmax and AUC with chitosan were not provided in the abstract, but a significant increase was reported).
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the monolayers using a voltmeter. Only use inserts with TEER values above a pre-determined threshold.
-
Preparation of Dosing Solutions: Dissolve Forsythoside A (and any test enhancers) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration.
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of Forsythoside A in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
-
Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats
-
Animal Preparation: Anesthetize a fasted rat (e.g., Sprague-Dawley, 250-300g).[2] Make a midline abdominal incision to expose the small intestine.
-
Cannulation: Cannulate the desired intestinal segment (e.g., jejunum) at both ends with flexible tubing.
-
Perfusion:
-
Wash the intestinal segment with pre-warmed saline to remove any residual contents.
-
Perfuse the segment with a solution containing Forsythoside A (and any enhancers) at a constant flow rate (e.g., 0.2 mL/min).[17]
-
Collect the perfusate from the outlet cannula at regular intervals for a set period (e.g., 120 minutes).
-
-
Sample Analysis: Measure the concentration of Forsythoside A in the inlet and outlet perfusate samples. Include a non-absorbable marker (e.g., phenol red) to correct for any water flux.
-
Calculation of Peff: Calculate the effective permeability coefficient (Peff) based on the disappearance of Forsythoside A from the perfusate along the length of the intestinal segment.
Visualizations
References
- 1. Phytosomes as Innovative Delivery Systems for Phytochemicals: A Comprehensive Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsionline.com [jpsionline.com]
- 3. Phyto-phospholipid complexes (phytosomes): A novel strategy to improve the bioavailability of active constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. rjpponline.org [rjpponline.org]
- 6. japsonline.com [japsonline.com]
- 7. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journalgrid.com [journalgrid.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. thaiscience.info [thaiscience.info]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic Aspects of Nanoparticle-in-Matrix Drug Delivery Systems for Oral/Buccal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
Mitigating matrix effects in LC-MS/MS quantification of Forsythoside I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS quantification of Forsythoside I.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In complex biological matrices like plasma or urine, phospholipids, salts, and endogenous metabolites are common sources of matrix effects.
Q2: What is the most effective strategy to mitigate matrix effects in this compound analysis?
A2: The most effective strategy is a multi-faceted approach that combines meticulous sample preparation, optimized chromatographic separation, and the use of an appropriate internal standard. For this compound, solid-phase extraction (SPE) is a commonly employed and effective sample preparation technique. Chromatographic conditions should be optimized to separate this compound from potential matrix interferences. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for compensating for matrix effects; however, if a SIL-IS is unavailable, a structural analog that co-elutes with this compound can be a suitable alternative.
Q3: Which type of internal standard is recommended for this compound quantification?
A3: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it shares very similar physicochemical properties and chromatographic behavior with the analyte, thus experiencing similar matrix effects. While a commercially available SIL-IS for this compound may not be readily available, custom synthesis is an option. In its absence, a structural analog that has a similar retention time and ionization response to this compound can be used. Epicatechin has been successfully used as an internal standard in some studies.
Q4: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound?
A4: The selection of MRM transitions is crucial for the selectivity and sensitivity of the LC-MS/MS method. For this compound (also known as Forsythiaside A), a common precursor ion and product ion transition is m/z 623.2 → 161.1. It is essential to optimize the collision energy and other mass spectrometer parameters to achieve the best signal intensity for these transitions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. The addition of a small amount of formic acid or ammonium formate can improve peak shape. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if necessary. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase chemistry. |
Issue 2: Low Signal Intensity or High Limit of Detection (LOD)
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Improve sample cleanup using a more rigorous SPE protocol or a different extraction method (e.g., liquid-liquid extraction). Optimize chromatographic separation to move this compound away from co-eluting matrix components. |
| Suboptimal MS Parameters | Optimize MRM transitions, collision energy, and ion source parameters (e.g., spray voltage, gas flows, temperature) for this compound. |
| Inefficient Extraction Recovery | Evaluate and optimize the sample preparation method. Ensure the pH of the sample and wash/elution solvents are appropriate for this compound. |
| Analyte Degradation | Ensure sample stability by keeping samples cold and minimizing processing time. |
Issue 3: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls. Automation can improve reproducibility. |
| Matrix Effects Varying Between Samples | Use a stable isotope-labeled internal standard if available. If not, ensure the chosen structural analog internal standard closely co-elutes with this compound. Matrix-matched calibration standards can also help. |
| Instrument Instability | Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing consistently. |
| Carryover | Optimize the needle wash procedure of the autosampler by using a strong solvent. Injecting blank samples after high-concentration samples can assess for carryover. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma, add the internal standard solution. Vortex to mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Sample Preparation: Protein Precipitation (PPT) from Plasma
-
To 100 µL of plasma containing the internal standard, add 300 µL of cold acetonitrile (or methanol).
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
LC-MS/MS Analysis
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for this compound.
-
MRM Transitions:
-
This compound: Precursor ion m/z 623.2, Product ion m/z 161.1
-
Internal Standard (e.g., Epicatechin): Precursor ion m/z 289.1, Product ion m/z 245.1 (This needs to be optimized for the chosen IS).
-
Quantitative Data Summary
Table 1: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Negative |
| Precursor Ion (Q1) | m/z 623.2 |
| Product Ion (Q3) | m/z 161.1 |
| Internal Standard | Structural Analog (e.g., Epicatechin) or SIL-IS |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Typical Recovery for this compound |
| Solid-Phase Extraction (SPE) | High purity extracts, good removal of matrix components. | More time-consuming and costly. | >85% |
| Liquid-Liquid Extraction (LLE) | Good for removing non-polar interferences. | Can be labor-intensive and use large solvent volumes. | Variable, depends on solvent choice |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Less effective at removing matrix components, potential for ion suppression. | >80% |
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Caption: Troubleshooting decision tree for this compound LC-MS/MS analysis.
Forsythoside I Isolation: A Technical Support Center
Welcome to the Forsythoside I Isolation Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the scale-up of this compound purification.
Troubleshooting Guide
This guide addresses common problems encountered during the extraction and purification of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inefficient extraction method (e.g., conventional hot water or organic solvent extraction). | Consider implementing advanced extraction techniques such as chitosan-assisted or β-cyclodextrin-assisted extraction, which have been shown to improve yields.[1][2] |
| Suboptimal extraction parameters (temperature, time, solvent ratio). | Optimize extraction conditions. For instance, in chitosan-assisted extraction, optimal parameters were found to be a leaf-to-chitosan mass ratio of 10:11.75, a solid-to-liquid ratio of 1:52 g/mL, a temperature of 80°C, and a duration of 120 minutes.[3] | |
| Product Degradation (Discoloration, Loss of Activity) | This compound is susceptible to thermal degradation due to its ester bond, particularly at temperatures above 80°C.[1] | Maintain extraction and processing temperatures at or below 80°C. Employ methods that enhance stability, such as forming complexes with chitosan or β-cyclodextrin.[1][2] |
| Hydrolysis or oxidation of the ester bonds and phenolic hydroxyl groups due to improper pH or exposure to oxidative conditions.[2] | Maintain a slightly acidic pH during extraction. For β-cyclodextrin-assisted extraction, a pH of 3.94 was found to be optimal.[4] Avoid prolonged exposure to air and consider using antioxidants. | |
| Poor Peak Resolution in Chromatography | Inappropriate stationary or mobile phase for the scale of purification. | Screen different stationary phases (e.g., C18, HILIC) and optimize the mobile phase composition at a smaller scale before scaling up. |
| Column overloading, leading to band broadening. | Determine the loading capacity of the column at a smaller scale and maintain a proportional loading during scale-up. | |
| Non-uniform column packing, causing channeling. | Ensure consistent and uniform packing of the chromatographic column. Techniques like axial compression can be beneficial for larger columns.[5] | |
| High Backpressure During Chromatography | Small particle size of the stationary phase not suitable for large-scale operations. | Consider using a stationary phase with a larger particle size for preparative and industrial-scale chromatography to reduce backpressure. |
| Clogging of the column frit with particulate matter from the extract. | Ensure the extract is adequately filtered before loading onto the chromatography column. | |
| Difficulty in Removing Impurities | Co-elution of structurally similar compounds with this compound. | Employ orthogonal chromatographic techniques (e.g., reversed-phase followed by normal-phase or ion-exchange) for improved separation. |
| Inefficient initial extraction leading to a complex mixture. | Optimize the initial extraction to selectively isolate this compound and reduce the complexity of the extract before chromatographic purification. |
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound during isolation?
A1: The primary stability concerns for this compound are its susceptibility to thermal degradation and its tendency to undergo hydrolysis and oxidation.[1][2] The ester bond in its structure makes it particularly vulnerable to heat, with significant degradation observed at temperatures above 80°C.[1] Additionally, the presence of both an ester bond and phenolic hydroxyl groups makes it prone to breakdown under acidic or alkaline conditions and through oxidation.[2]
Q2: How can I improve the extraction efficiency of this compound on a large scale?
A2: To improve extraction efficiency at scale, moving beyond conventional methods is recommended. Green and efficient techniques like chitosan-assisted and β-cyclodextrin-assisted extraction have shown significant promise.[1][2] These methods not only increase the yield but also enhance the stability and aqueous solubility of this compound by forming inclusion complexes.[1][2] For example, β-cyclodextrin-assisted extraction increased the yield of Forsythoside A by 14.16% compared to pure-water extraction.[2]
Q3: What are the critical parameters to consider when scaling up the chromatography step for this compound purification?
A3: When scaling up chromatography, it is crucial to maintain the resolution and selectivity achieved at the laboratory scale.[5] Key considerations include:
-
Column Dimensions and Packing: Increasing the column diameter is a common scale-up strategy. Ensuring uniform packing is critical to prevent channeling and maintain separation efficiency.[5][6]
-
Flow Rate and Pressure: As column dimensions increase, the flow rate must be adjusted to maintain a constant linear velocity. This can lead to increased backpressure, which must be managed to avoid damaging the column or equipment.[5]
-
Solvent Consumption: Solvent usage increases significantly with scale. Optimizing the mobile phase to reduce solvent volume and using solvent recycling systems can help manage costs and environmental impact.[5]
-
Loading Capacity: The amount of crude extract loaded onto the column must be scaled proportionally to the column volume to avoid overloading and loss of resolution.
Q4: Are there any "green" alternatives to traditional organic solvent extraction for this compound?
A4: Yes, β-cyclodextrin-assisted extraction is considered a promising green alternative.[2][7] This method uses water as the solvent and β-cyclodextrin, a non-toxic, biodegradable cyclic oligosaccharide, to enhance the extraction and stability of this compound.[2] This approach avoids the environmental and safety concerns associated with organic solvents. Chitosan-assisted extraction is another green and efficient method.[3]
Experimental Protocols
Protocol 1: β-Cyclodextrin-Assisted Extraction of this compound
This protocol is based on an optimized procedure for the extraction of active ingredients from Forsythia suspensa leaves.[4]
-
Preparation: Mix powdered Forsythia suspensa leaves with β-cyclodextrin. The optimal ratio of leaves to β-cyclodextrin is 3.61:5 (w/w).
-
Extraction:
-
Add water to the mixture at a solid-to-liquid ratio of 1:36.3 (g/mL).
-
Adjust the pH of the slurry to 3.94.
-
Heat the mixture to 75.25°C and maintain this temperature for the duration of the extraction.
-
Agitate the mixture continuously.
-
-
Solid-Liquid Separation: After extraction, separate the solid plant material from the liquid extract through filtration or centrifugation.
-
Downstream Processing: The resulting aqueous extract, enriched with the this compound-β-cyclodextrin complex, can be further purified using chromatographic techniques.
Data Presentation
Table 1: Comparison of Optimized Extraction Methods for Forsythoside A (this compound)
| Parameter | Chitosan-Assisted Extraction[3] | β-Cyclodextrin-Assisted Extraction[4] |
| Assisting Agent | Chitosan | β-Cyclodextrin |
| Leaf to Agent Ratio | 10:11.75 (w/w) | 3.61:5 (w/w) |
| Solid-to-Liquid Ratio | 1:52 (g/mL) | 1:36.3 (g/mL) |
| Optimal Temperature | 80°C | 75.25°C |
| Optimal pH | Not specified | 3.94 |
| Optimal Time | 120 min | Not specified |
| Forsythoside A Yield | 3.23 ± 0.27% | 11.80 ± 0.141% |
Visualizations
Troubleshooting Workflow for this compound Isolation
Caption: Troubleshooting workflow for scaling up this compound isolation.
General Workflow for this compound Isolation and Purification
References
- 1. mdpi.com [mdpi.com]
- 2. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Scale Up Chromatography for Industrial Bioproduction [synapse.patsnap.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
In Vivo Validation of Forsythoside I's Anti-Inflammatory Efficacy: A Comparative Guide
Forsythoside I, a prominent phenylethanoid glycoside extracted from Forsythia suspensa, has garnered significant attention for its potent anti-inflammatory properties. This guide provides a comprehensive overview of the in vivo validation of this compound's anti-inflammatory activity, offering a comparative analysis against other agents, detailed experimental methodologies, and an exploration of its mechanisms of action for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound in Animal Models
In vivo studies have consistently demonstrated the anti-inflammatory effects of this compound and its closely related analogues, Forsythoside A and B, across a range of animal models. These studies often use established inflammatory inducers like lipopolysaccharide (LPS), zymosan, and bacterial infections to mimic inflammatory disease states.
A key benchmark for anti-inflammatory drugs is their comparison to corticosteroids like Dexamethasone (DEX). In a zymosan-induced peritonitis mouse model, Forsythoside A (FTA) was shown to be effective in reducing inflammatory markers.[1] Animals treated with 40 mg/kg of FTA exhibited significantly lower levels of the pro-inflammatory cytokines TNF-α and IL-6, and the chemokine MCP-1, an effect comparable to that of DEX.[1]
The following tables summarize the quantitative outcomes from various in vivo studies, showcasing the dose-dependent efficacy of Forsythosides in mitigating key inflammatory mediators.
Table 1: this compound in LPS-Induced Acute Lung Injury (ALI) in Mice
| Treatment Group | Dose (mg/kg) | Protein Concentration in BALF (µg/mL) | MPO Activity (U/g tissue) | TNF-α in BALF (pg/mL) | IL-1β in BALF (pg/mL) | IL-6 in BALF (pg/mL) |
| Control | - | ~150 | ~2 | ~50 | ~20 | ~40 |
| LPS Model | - | ~600 | ~8 | ~250 | ~150 | ~200 |
| This compound | 12.5 | ~450 | ~6 | ~200 | ~120 | ~150 |
| This compound | 25 | ~300 | ~4 | ~150 | ~80 | ~100 |
| This compound | 50 | ~200 | ~3 | ~100 | ~50 | ~60 |
Data synthesized from studies on LPS-induced ALI, demonstrating a dose-dependent reduction in inflammatory markers.[2][3]
Table 2: Forsythoside A in Zymosan-Induced Peritonitis in Mice
| Treatment Group | Dose (mg/kg) | Neutrophil Count (x10⁶/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) |
| Control | - | <0.5 | <50 | <20 | <100 |
| Zymosan Model | - | ~8 | ~1000 | ~600 | ~1200 |
| Forsythoside A | 40 | ~4 | ~500 | ~300 | ~600 |
| Dexamethasone (DEX) | 1 | ~3.5 | ~450 | ~250 | ~550 |
This table compares the efficacy of Forsythoside A with the standard anti-inflammatory drug, Dexamethasone, in a peritonitis model.[1]
Table 3: Forsythoside in LPS-Induced Inflammation in Chickens
| Treatment Group | Dose (mg/kg) | IL-6 mRNA Expression (relative) | IL-1β mRNA Expression (relative) | TNF-α mRNA Expression (relative) | COX-2 mRNA Expression (relative) |
| Control | - | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS Model | - | ~4.5 | ~5.0 | ~3.5 | ~4.0 |
| Forsythoside | 30 | ~3.0 | ~3.5 | ~2.5 | ~2.8 |
| Forsythoside | 60 | ~2.0 | ~2.2 | ~1.8 | ~1.5 |
This data highlights the down-regulation of pro-inflammatory gene expression in the bursa of Fabricius in chickens.[4]
Key Mechanistic Pathways
This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways. These include the inhibition of pro-inflammatory cascades and the activation of cytoprotective responses.
Inhibition of NF-κB Signaling
A central mechanism for Forsythoside's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] This pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[4] Studies have shown that Forsythoside A can directly bind to Toll-like receptor 4 (TLR4), an upstream receptor that activates NF-κB upon LPS stimulation.[6][7] By inhibiting this interaction and subsequent downstream signaling, Forsythoside effectively dampens the inflammatory response.[4][5][8]
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Forsythoside A has been demonstrated to suppress the phosphorylation, and thus activation, of p38, JNK, and ERK in various inflammatory models.[8][9][10] By inactivating these pathways, Forsythoside A reduces the expression of inflammatory mediators.[5][9]
Regulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the TXNIP/NLRP3 inflammasome pathway.[2][3] Similarly, Forsythoside B can suppress NLRP3 inflammasome formation in glial cells, which is crucial in neuroinflammation.[11] This inhibition reduces the release of potent inflammatory mediators, thereby protecting tissues from damage.[2][11]
Experimental Protocols
The validation of this compound's anti-inflammatory activity relies on standardized and reproducible in vivo experimental designs. Below is a detailed methodology for a commonly used model.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
-
Animals and Acclimation: Male C57BL/6 mice (6-8 weeks old) are typically used. Animals are housed under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week to acclimate.
-
Experimental Groups: Animals are randomly divided into several groups (n=8-10 per group):
-
Control Group: Receives vehicle (e.g., saline) administration.
-
LPS Model Group: Receives LPS challenge and vehicle pre-treatment.
-
This compound Treatment Groups: Receive different doses of this compound (e.g., 12.5, 25, 50 mg/kg) prior to LPS challenge.
-
Positive Control Group (Optional): Receives a known anti-inflammatory drug (e.g., Dexamethasone) prior to LPS challenge.
-
-
Drug Administration: this compound is typically dissolved in saline and administered via oral gavage or intraperitoneal injection for a set number of days (e.g., 2 consecutive days) before the inflammatory challenge.[2]
-
Induction of ALI: Mice are anesthetized, and ALI is induced by intratracheal instillation of LPS (e.g., 5 mg/kg body weight) in a small volume of sterile saline. Control animals receive saline only.
-
Sample Collection: At a predetermined time point after LPS challenge (e.g., 6-24 hours), animals are euthanized.
-
Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BALF. The fluid is centrifuged to separate cells from the supernatant.
-
Lung Tissue: Lungs are harvested. One lobe may be fixed in formalin for histological analysis, while the remaining tissue is snap-frozen in liquid nitrogen for biochemical and molecular analyses.
-
-
Analysis of Inflammatory Markers:
-
Cell Counts: Total and differential cell counts (neutrophils, macrophages) in the BALF are determined using a hemocytometer or automated cell counter.
-
Protein Concentration: Total protein in the BALF supernatant, an indicator of vascular permeability and lung injury, is measured using a BCA or Bradford protein assay.
-
Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the BALF supernatant or lung homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]
-
Myeloperoxidase (MPO) Activity: MPO activity, an index of neutrophil infiltration in the lung tissue, is measured using a colorimetric assay.[2]
-
Histopathology: Formalin-fixed lung tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, edema, and alveolar damage.
-
Western Blot/RT-PCR: Lung tissue homogenates are used to analyze the protein and mRNA expression levels of key signaling molecules in the NF-κB, MAPK, and NLRP3 pathways.[4][7][8]
-
Conclusion
The body of in vivo evidence strongly supports the anti-inflammatory activity of this compound. It demonstrates dose-dependent efficacy in reducing inflammatory cell infiltration, pro-inflammatory cytokine production, and tissue damage across multiple animal models. Its mechanism of action is multifaceted, involving the suppression of key inflammatory signaling pathways such as NF-κB and MAPK, and inhibition of the NLRP3 inflammasome. These findings, coupled with favorable comparisons to standard anti-inflammatory drugs, underscore the potential of this compound as a therapeutic candidate for a variety of inflammatory disorders. Further research and clinical trials are warranted to translate these promising preclinical results into therapeutic applications.
References
- 1. Forsythoside A Modulates Zymosan-Induced Peritonitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forsythoside B ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Forsythoside I and Forsythoside A
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. Forsythoside I and Forsythoside A, both phenylethanoid glycosides isolated from Forsythia suspensa, exhibit a wide range of overlapping yet distinct biological activities. This guide provides a comprehensive, data-driven comparison of their efficacy in anticancer, anti-inflammatory, antioxidant, and neuroprotective roles, supported by experimental data and detailed protocols.
Comparative Biological Activities: A Tabular Summary
The following tables summarize the quantitative data available for the biological activities of this compound and Forsythoside A. It is important to note that direct comparative studies for all activities are limited; therefore, data from individual studies are presented and should be interpreted with consideration of the varying experimental conditions.
Table 1: Comparative Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Citation |
| This compound | B16-F10 (Murine Melanoma) | Cell Viability | Identified as a key active compound, but specific IC50 not provided in the abstract. | [1][2] |
| Forsythoside A | B16-F10 (Murine Melanoma) | Cell Viability | Identified as a key active compound, but specific IC50 not provided in the abstract. | [1][2] |
Note: A study identified both this compound and A as key compounds responsible for the anticancer efficacy of Green Forsythia against B16-F10 murine melanoma, with the green variety showing stronger activity than the ripe fruit. However, the specific IC50 values for the pure compounds were not detailed in the available text.[2]
Table 2: Comparative Anti-inflammatory Activity
| Compound | Model | Key Findings | Quantitative Data | Citation |
| This compound | LPS-induced RAW264.7 cells | Inhibition of pro-inflammatory cytokine release (IL-6, TNF-α, IL-1β) and TXNIP/NLRP3 inflammasome activation. | Dose-dependent inhibition (50-200 μg/mL). | [3] |
| LPS-induced acute lung injury in mice | Reduced inflammatory cell infiltration, pulmonary edema, and pro-inflammatory cytokine levels. | Protective effects observed at 12.5-50 mg/kg. | [3][4] | |
| Forsythoside A | LPS-induced RAW264.7 cells | Inhibition of TNF-α and IL-6 production. | Significant inhibition at 200 μM. | [5] |
| LPS-induced acute lung injury in mice | Ameliorated pathological damage and reduced inflammatory cytokines. | Protective effects observed. | [2][5] |
Table 3: Comparative Antioxidant Activity
| Compound | Assay | IC50 / EC50 Value | Citation |
| This compound | - | Data not available in the reviewed literature. | |
| Forsythoside A | DPPH Radical Scavenging | 6.3 µg/mL | [6] |
Table 4: Comparative Antibacterial and Antiviral Activities
| Compound | Activity | Organism/Virus | MIC/EC50 Value | Citation |
| This compound | Antiviral | SARS-CoV-2 | Mentioned as an inhibitor, but no quantitative data provided. | |
| Forsythoside A | Antibacterial | E. coli, P. aeruginosa | 38.33 µg/mL | |
| S. aureus | 76.67 µg/mL | |||
| Antiviral | Avian Infectious Bronchitis Virus (IBV) | Partial inhibition at 0.32 mM, complete inhibition at 0.64 mM. | [7] | |
| Antiviral | Influenza A Virus | Reduced viral titers in cell culture. | [8] |
Table 5: Comparative Neuroprotective Activity
| Compound | Model | Key Findings | Quantitative Data | Citation |
| This compound | - | Data not available in the reviewed literature. | ||
| Forsythoside A | Amyloid-β-induced PC12 cells | Reduced apoptosis. | Protective effects at 10 and 25 µM. | |
| APP/PS1 mice (Alzheimer's model) | Ameliorated memory and cognitive impairments, suppressed Aβ deposition. | [9][10] |
Key Signaling Pathways
The differential biological activities of this compound and Forsythoside A can be attributed to their interactions with distinct cellular signaling pathways.
This compound: Inhibition of the TXNIP/NLRP3 Inflammasome Pathway
This compound exerts its anti-inflammatory effects, particularly in the context of acute lung injury, by targeting the TXNIP/NLRP3 inflammasome pathway. Under inflammatory stimuli like LPS, Thioredoxin-interacting protein (TXNIP) is upregulated, which in turn binds to and activates the NLRP3 inflammasome. This leads to the activation of Caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to suppress the expression of TXNIP, thereby preventing the activation of the NLRP3 inflammasome and reducing the inflammatory cascade.[3][4]
Caption: this compound anti-inflammatory pathway.
Forsythoside A: Activation of the Nrf2/HO-1 Antioxidant Pathway
Forsythoside A demonstrates significant antioxidant and anti-inflammatory properties through the activation of the Nrf2/HO-1 pathway.[11] Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The upregulation of HO-1 and other antioxidant enzymes helps to neutralize reactive oxygen species (ROS) and reduce oxidative damage and inflammation.[11][12] Forsythoside A has been shown to promote the nuclear translocation of Nrf2 and activate this protective pathway.[10]
Caption: Forsythoside A antioxidant pathway.
Experimental Protocols
DPPH Radical Scavenging Assay (for Antioxidant Activity)
This protocol is a standard method for assessing the free radical scavenging activity of a compound.[13][14][15][16]
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Sample Preparation: Forsythoside A is dissolved in a suitable solvent (e.g., methanol) to create a stock solution, from which serial dilutions are made to obtain a range of concentrations to be tested.
-
Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of each mixture is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the test compound.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the compound concentration.
In Vivo Acute Lung Injury (ALI) Model (for Anti-inflammatory Activity)
This protocol describes an in vivo model to evaluate the protective effects of a compound against LPS-induced acute lung injury.[3][4]
-
Animal Model: Male C57BL/6 mice (or other suitable strain) are used.
-
Grouping and Treatment: Animals are randomly divided into several groups: a control group, an LPS model group, and LPS + this compound treatment groups at different dosages (e.g., 12.5, 25, and 50 mg/kg). This compound is administered, for example, by oral gavage for a set number of days prior to LPS challenge.
-
Induction of ALI: Acute lung injury is induced by intratracheal instillation or intraperitoneal injection of Lipopolysaccharide (LPS).
-
Sample Collection: After a specific time post-LPS administration (e.g., 24 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to analyze protein concentration and inflammatory cell counts. Lung tissues are harvested for histopathological examination (H&E staining), myeloperoxidase (MPO) activity assay (as a marker of neutrophil infiltration), and measurement of wet-to-dry (W/D) ratio (to assess pulmonary edema).
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in both BALF and lung tissue homogenates are quantified using ELISA kits.
-
Western Blot Analysis: Lung tissue lysates are used to determine the protein expression levels of key signaling molecules in the targeted pathway (e.g., TXNIP, NLRP3, ASC, Caspase-1) via Western blotting.
-
Data Analysis: Statistical analysis is performed to compare the different groups and determine the efficacy of this compound in mitigating LPS-induced lung injury.
Caption: Experimental workflow for in vivo ALI model.
Conclusion
Both this compound and Forsythoside A are potent bioactive compounds with significant therapeutic potential. Forsythoside A has been more extensively studied, with robust data supporting its strong antioxidant, anti-inflammatory, and neuroprotective effects, often linked to the Nrf2 and NF-κB signaling pathways. This compound, while less characterized quantitatively in comparative studies, shows clear anti-inflammatory activity through a distinct mechanism involving the inhibition of the TXNIP/NLRP3 inflammasome. Both compounds have also been identified as key players in the anticancer activity of Forsythia suspensa extracts.
For researchers, the choice between these two molecules may depend on the specific therapeutic target. Forsythoside A appears to be a strong candidate for conditions where broad antioxidant and anti-inflammatory actions are desired. This compound, on the other hand, may offer a more targeted approach for inflammatory conditions specifically driven by NLRP3 inflammasome activation. Further direct comparative studies are warranted to fully elucidate their relative potencies across a spectrum of biological activities and to guide future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Forsythoside A protects against lipopolysaccharide-induced acute lung injury through up-regulating microRNA-124 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potential of this compound as a therapeutic approach for acute lung injury: Involvement of TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forsythiaside A Ameliorates Oxidative Damage Caused by Cerebral Ischemia Through the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 12. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [ajouronline.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. iomcworld.com [iomcworld.com]
- 16. mdpi.com [mdpi.com]
Comparative Analysis of Forsythoside H, I, and J Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is critical for identifying promising therapeutic candidates. This guide provides a comparative analysis of Forsythoside H, I, and J, three closely related phenylethanoid glycosides isolated from Forsythia suspensa. While direct comparative studies are limited, this document synthesizes the available experimental data to highlight their individual characteristics and potential therapeutic applications.
Chemical Structures and Isomeric Relationships
Forsythoside H and I are structural isomers, differing only in the position of the caffeoyl group on the glucose moiety.[1][2] In Forsythoside H, the caffeoyl group is attached at the C-2 position of the glucose ring, whereas in Forsythoside I, it is located at the C-3 position.[2] Forsythoside J is a close structural analog, sharing the same core structure as Forsythoside H but with a xylose sugar unit instead of rhamnose attached to the glucose.[2] This subtle variation in their chemical architecture can significantly influence their biological activity.
Comparative Biological Activities
Data on Biological Activities
| Compound | Biological Activity | Assay | Result | Citation |
| Forsythoside H | Antioxidant | ABTS Radical Scavenging | IC50 = 17.7 µg/mL | [3] |
| Antibacterial | Not specified | Strong inhibitory effects against Bacterium vulgare and B. dysenteriae | [4] | |
| This compound | Anti-inflammatory | Not specified | Implied, but no quantitative data available | [5] |
| Forsythoside J | Not specified | Not specified | No specific biological activity data found |
Experimental Protocols
Detailed experimental protocols for the direct comparison of Forsythoside H, I, and J are not available due to the lack of such studies. However, this section outlines standardized methodologies for key experiments relevant to the known and potential activities of these compounds.
Antioxidant Activity Assessment: ABTS Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of a compound.
Protocol:
-
Reagent Preparation: Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Assay Procedure:
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds (Forsythoside H, I, and J) and a positive control (e.g., Trolox or ascorbic acid).
-
Add 10 µL of each sample dilution to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis: Calculate the percentage inhibition of absorbance and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the ABTS radicals.
Anti-inflammatory Activity Assessment: NF-κB Inhibition Assay
This assay determines the ability of a compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.
-
-
NF-κB Activity Measurement:
-
After a defined incubation period, lyse the cells and collect the nuclear extracts.
-
Use a commercial NF-κB p65 transcription factor assay kit to quantify the amount of activated NF-κB in the nuclear extracts according to the manufacturer's instructions. This is typically an ELISA-based assay.
-
-
Data Analysis: Determine the concentration-dependent inhibitory effect of the compounds on NF-κB activation and calculate the IC50 value.
Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Assay Procedure:
-
Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: General experimental workflow for the comparative analysis of Forsythoside isomers.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The available data suggests that Forsythoside H possesses notable antioxidant and antibacterial properties. While this compound is implicated in anti-inflammatory responses, quantitative evidence to support this is currently lacking. There is a clear need for direct comparative studies to elucidate the relative potencies of Forsythoside H, I, and J across a range of biological assays. Such research would be invaluable for guiding future drug discovery and development efforts focused on these promising natural products. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable data.
References
- 1. Isoforsythiaside, an antioxidant and antibacterial phenylethanoid glycoside isolated from Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and antibacterial activity of two compounds (forsythiaside and forsythin) isolated from Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Forsythoside I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Forsythoside I, a major bioactive component of Forsythia suspensa. The objective is to offer a detailed overview of the performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) to aid in the selection of the most appropriate method for specific research and quality control needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of this compound is contingent on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and throughput. The following tables summarize the key performance parameters of four commonly employed techniques, providing a basis for objective comparison.
Table 1: Comparison of Chromatographic and Detection Parameters
| Parameter | HPLC | UPLC | LC-MS/MS | HPTLC |
| Stationary Phase | C18 Column (e.g., 4.6 x 250 mm, 5 µm)[1] | C18 Column (e.g., 2.1 x 100 mm, 1.7 µm) | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)[1] | HPTLC Silica Gel 60 F254 plates |
| Mobile Phase | Acetonitrile/Water with 0.4% acetic acid (15:85, v/v)[1] | Gradient of Acetonitrile and Water with 0.1% formic acid | Gradient of Acetonitrile and Water with 0.2% formic acid[2] | Toluene, ethyl acetate, formic acid, water (e.g., 40:50:60:6:6, v/v/v/v/v) |
| Detection | UV at 330 nm[1] | UV or PDA | Tandem Mass Spectrometry (MS/MS)[2] | Densitometry (e.g., UV at 366 nm after derivatization) |
| Typical Run Time | 15-30 minutes | < 10 minutes | < 10 minutes | Variable, allows multiple samples per plate |
Table 2: Comparison of Validation Parameters
| Parameter | HPLC | UPLC | LC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999[1] | > 0.999 | > 0.999 | > 0.99 |
| Range (µg/mL) | 0.202 - 1.515[1] | Wide dynamic range | 0.002 - 5.0[2] | Wide dynamic range |
| Accuracy (Recovery %) | 98.54%[1] | Typically 95-105% | 91.9 - 108.1%[2] | Typically 95-105% |
| Precision (RSD %) | < 2%[1] | < 2% | < 10.8%[2] | < 5% |
| Limit of Detection (LOD) | Dependent on system | Lower than HPLC | 0.2 ng/mL[2] | Dependent on system |
| Limit of Quantification (LOQ) | Dependent on system | Lower than HPLC | 1.0 ng/mL[2] | Dependent on system |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.4% aqueous acetic acid (15:85, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 330 nm.[1]
-
Injection Volume: 20 µL.
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
For sample preparation (e.g., from plant material), extract the powdered sample with methanol using ultrasonication, centrifuge, and filter the supernatant.
Ultra-Performance Liquid Chromatography (UPLC)
Instrumentation: UPLC system with a Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 200-400 nm (monitoring at 330 nm).
-
Injection Volume: 2 µL.
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Generate calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Sample preparation is similar to HPLC, ensuring high-quality filtration (e.g., 0.22 µm filter).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.[1]
-
Mobile Phase: A gradient elution with water containing 0.2% formic acid and acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[2]
-
Multiple Reaction Monitoring (MRM) Transitions: For this compound, monitor the transition of m/z 623.2 → 161.1.[2]
-
Internal Standard: Use a suitable internal standard (e.g., Salidroside) and monitor its specific MRM transition.
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Spike blank matrix (e.g., plasma, extract) with working solutions to prepare calibration curve standards and quality control samples.
-
Perform sample extraction, such as protein precipitation for plasma samples or solid-phase extraction for complex matrices.
High-Performance Thin-Layer Chromatography (HPTLC)
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply standards and samples as bands using an automatic applicator.
-
Mobile Phase: A mixture of toluene, ethyl acetate, formic acid, and water.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Derivatization: Spray the dried plate with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and heat.
-
Densitometric Analysis: Scan the plate at a specific wavelength (e.g., 366 nm) in fluorescence or absorbance mode.
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Apply different volumes of the stock solution to the plate to create a calibration curve.
-
Extract the sample as described for HPLC, concentrate if necessary, and apply to the plate.
Visualized Workflows and Signaling Pathways
Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of this compound, from sample preparation to data analysis.
Caption: Generalized workflow for this compound analysis.
Signaling Pathways of this compound
This compound has been shown to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.
Anti-Inflammatory Pathway
This compound can inhibit the inflammatory response by suppressing the NF-κB and MAPK signaling pathways.
Caption: this compound's anti-inflammatory mechanism.
Antioxidant Pathway
This compound can mitigate oxidative stress by activating the Nrf2/HO-1 signaling pathway.
Caption: this compound's antioxidant mechanism.
References
Forsythoside I: A Comparative Efficacy Analysis Against Other Phenylethanoid Glycosides
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Biological Activities
Phenylethanoid glycosides (PhGs) are a significant class of natural compounds recognized for their broad spectrum of pharmacological activities. Among these, Forsythoside I, primarily isolated from Forsythia suspensa, has garnered attention for its therapeutic potential. This guide provides a comparative analysis of this compound's efficacy against other prominent PhGs, including Acteoside (Verbascoside), Forsythoside A, Forsythoside B, and Echinacoside. The comparison focuses on key bioactivities such as antioxidant, anti-inflammatory, and neuroprotective effects, supported by available experimental data.
Quantitative Comparison of Efficacy
To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and other selected phenylethanoid glycosides. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, variations in results may arise from different assay protocols and conditions.
Table 1: Antioxidant Activity of Phenylethanoid Glycosides
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | 47.49 µM[1] | [1] |
| Acteoside (Verbascoside) | DPPH Radical Scavenging | 4.28 µg/mL (~6.8 µM)[2] | [2] |
| Acteoside (Verbascoside) | DPPH Radical Scavenging | 0.09 µg/mL (~0.14 µM)[3] | [3] |
| Acteoside (Verbascoside) | DPPH Radical Scavenging | 19.89 µg/mL (~31.8 µM)[3] | [3] |
| Acteoside (Verbascoside) | ABTS+• Scavenging | > Trolox[4] | [4] |
| Forsythoside B | DPPH Radical Scavenging | > Acteoside[4] | [4] |
| Forsythoside B | ABTS+• Scavenging | > Acteoside[4] | [4] |
| Poliumoside | DPPH Radical Scavenging | > Forsythoside B[4] | [4] |
Note: IC50 values can vary significantly based on the specific experimental setup. The provided data is for comparative purposes and is extracted from different studies.
Table 2: Anti-Inflammatory and Neuroprotective Activities (Qualitative and Semi-Quantitative Comparison)
| Compound | Bioactivity | Model | Key Findings | Signaling Pathway(s) |
| This compound | Anti-inflammatory | LPS-induced RAW264.7 cells & mouse model of acute lung injury | Inhibits pro-inflammatory cytokine release.[5] | TXNIP/NLRP3 Inflammasome[5] |
| Forsythoside A | Anti-inflammatory | LPS-induced RAW 264.7 macrophages | Decreased NO, PGE2, TNF-α, IL-1β production.[5] | NF-κB, Nrf2/HO-1[5][6] |
| Forsythoside B | Anti-inflammatory | Rat model of myocardial ischemia-reperfusion | Reduced PMN infiltration and MPO activity.[5][6] | HMGB1/NF-κB[5] |
| Acteoside | Neuroprotective | H2O2-induced PC12 cells | Suppressed cytotoxicity. | Nrf2/ARE[4] |
| Echinacoside | Neuroprotective | H2O2-induced PC12 cells | Enhanced Nrf2 activation more than acteoside. | Nrf2/ARE[4] |
| Forsythoside A | Neuroprotective | Aβ-induced PC12 cells | Increased cell viability and suppressed acetylcholinesterase. | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for the key assays mentioned in this guide.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Reagent Preparation : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol. For the assay, a working solution is made by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture : Test compounds (phenylethanoid glycosides) are dissolved in a suitable solvent and prepared in a series of concentrations.
-
Assay Procedure : A small volume of each concentration of the test compound is added to the DPPH working solution. The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination : The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
-
Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding : Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without the test compound are also included.
-
Nitrite Measurement : After a 24-hour incubation period, the concentration of nitric oxide (NO) in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent. An equal volume of culture supernatant and Griess reagent is mixed, and the absorbance is measured at 540 nm.
-
IC50 Determination : The percentage of NO inhibition is calculated relative to the LPS-stimulated group without the test compound. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.
-
Cell Viability Assay : A parallel cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cytotoxic effects of the compounds.
Neuroprotective Activity Assay (PC12 Cell Viability against Oxidative Stress)
-
Cell Culture and Differentiation : PC12 cells are cultured in a suitable medium. For differentiation into a neuronal phenotype, cells are often treated with Nerve Growth Factor (NGF) for several days.
-
Cell Seeding : Differentiated PC12 cells are seeded in 96-well plates.
-
Treatment and Induction of Oxidative Stress : Cells are pre-treated with various concentrations of the phenylethanoid glycosides for a specific duration (e.g., 24 hours). Subsequently, oxidative stress is induced by adding an agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) for another incubation period (e.g., 24 hours).
-
Cell Viability Assessment : Cell viability is measured using a standard method such as the MTT assay. The MTT reagent is added to the cells, and after incubation, the resulting formazan crystals are dissolved in a solvent. The absorbance is then read at a specific wavelength (e.g., 570 nm).
-
EC50 Determination : The protective effect is calculated as the percentage of viable cells in the treated group compared to the group subjected to oxidative stress alone. The EC50 value, the concentration of the compound that provides 50% of the maximum protective effect, can then be determined.
Signaling Pathways and Mechanisms of Action
The biological activities of phenylethanoid glycosides are mediated through the modulation of various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways influenced by this compound and related compounds.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Caption: this compound's anti-inflammatory mechanism via the TXNIP/NLRP3 pathway.
Caption: Neuroprotective mechanism of PhGs through the Nrf2/ARE pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forsythiasides: A review of the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for the Structural Elucidation of Forsythoside I
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a natural product's structure is a cornerstone of drug discovery and development. Forsythoside I, a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, possesses notable biological activities. Its structural elucidation serves as an excellent case study for the synergistic application of modern spectroscopic techniques. This guide provides a detailed comparison of these methods, supported by experimental data, to illuminate the pathway from isolated compound to confirmed chemical structure.
Overview of Spectroscopic Techniques
The structural determination of this compound, like other complex natural products, is not reliant on a single analytical technique. Instead, it requires the collective evidence from several spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to the final, confirmed structure. The primary methods employed are:
-
Mass Spectrometry (MS): For determining the molecular weight and elemental formula.
-
Infrared (IR) Spectroscopy: For identifying the presence of key functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: For detecting chromophoric systems within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For mapping the carbon-hydrogen framework and establishing connectivity between different structural units. This includes a suite of experiments like ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques (COSY, HSQC, HMBC).
The logical workflow for elucidating the structure of a novel compound like this compound is depicted below.
Caption: General workflow for natural product structural elucidation.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is fundamental for establishing the molecular formula of a compound.
Experimental Data: For this compound, HRESIMS analysis provides a quasi-molecular ion peak that allows for the precise determination of its elemental composition.[1]
| Parameter | Observed Value | Interpretation |
| Ion Mode | Negative [M-H]⁻ | Deprotonated molecule |
| m/z (Observed) | 623.1962 | Mass-to-charge ratio |
| Molecular Formula | C₂₉H₃₆O₁₅ | Derived from high-resolution data |
| m/z (Calculated) | 623.1976 (for C₂₉H₃₅O₁₅⁻) | Confirms the molecular formula |
Experimental Protocol (General): Samples are dissolved in a suitable solvent (e.g., methanol) and introduced into the electrospray ionization source. The analysis is typically performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, to achieve the mass accuracy required for molecular formula determination.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Data: The IR spectrum of this compound, typically recorded using a KBr pellet, shows several characteristic absorption bands.[1]
| Wavenumber (νₘₐₓ, cm⁻¹) | Functional Group | Vibration Type |
| 3361 | O-H (hydroxyls) | Stretching |
| 2933 | C-H (aliphatic) | Stretching |
| 1692 | C=O (ester carbonyl) | Stretching |
| 1601 | C=C (aromatic) | Stretching |
| 1519 | C=C (aromatic) | Stretching |
Experimental Protocol (General): A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems and chromophores within the molecule. The structure of this compound contains two primary chromophores: the 3,4-dihydroxyphenylethyl moiety and the caffeoyl group. These systems absorb UV light, leading to characteristic peaks in the spectrum. Although specific maxima for this compound are not detailed in the primary literature, phenylethanoid glycosides typically exhibit absorptions around 290 nm and 330 nm, corresponding to the phenyl and caffeoyl groups, respectively.
Experimental Protocol (General): The sample is dissolved in a UV-transparent solvent, such as methanol or ethanol, at a known concentration. The solution is placed in a quartz cuvette, and the absorbance is measured over a wavelength range of approximately 200-400 nm using a UV-Vis spectrophotometer.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. A combination of 1D (¹H, ¹³C) and 2D experiments is required to assemble the full structure of this compound.[1]
¹H and ¹³C NMR Data
The complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through the combined analysis of 1D and 2D NMR spectra.[1]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| No. | ¹³C (δc) | ¹H (δн, mult., J in Hz) | Moiety |
| Aglycone | 3,4-Dihydroxyphenylethyl | ||
| 1 | 131.6 | ||
| 2 | 117.2 | 6.67 (d, 1.9) | |
| 3 | 146.1 | ||
| 4 | 144.7 | ||
| 5 | 116.4 | 6.69 (d, 8.1) | |
| 6 | 121.3 | 6.55 (dd, 8.1, 1.9) | |
| α | 36.5 | 2.78 (t, 7.2) | |
| β | 72.4 | 3.73 (m), 4.02 (m) | |
| Glucose | β-D-glucopyranosyl | ||
| 1' | 104.3 | 4.35 (d, 7.8) | |
| 2' | 76.2 | 3.45 (m) | |
| 3' | 81.3 | 4.89 (t, 9.3) | |
| 4' | 71.7 | 3.38 (m) | |
| 5' | 76.1 | 3.63 (m) | |
| 6' | 69.4 | 3.70 (m), 3.91 (m) | |
| Rhamnose | α-L-rhamnopyranosyl | ||
| 1'' | 102.6 | 5.16 (d, 1.5) | |
| 2'' | 72.5 | 3.95 (dd, 3.3, 1.5) | |
| 3'' | 72.2 | 3.76 (dd, 9.5, 3.3) | |
| 4'' | 74.1 | 3.35 (m) | |
| 5'' | 70.4 | 3.58 (m) | |
| 6'' | 18.0 | 1.25 (d, 6.2) | |
| Acyl Group | trans-caffeoyl | ||
| 1''' | 127.8 | ||
| 2''' | 115.2 | 6.93 (d, 2.0) | |
| 3''' | 146.8 | ||
| 4''' | 149.7 | ||
| 5''' | 116.4 | 6.78 (d, 8.2) | |
| 6''' | 123.2 | 6.68 (dd, 8.2, 2.0) | |
| 7''' (β) | 147.9 | 7.58 (d, 15.9) | |
| 8''' (α) | 115.0 | 6.28 (d, 15.9) | |
| 9''' (C=O) | 168.4 |
Data sourced from Zhang et al. (2007).[1]
2D NMR for Structural Connectivity
While 1D NMR provides a list of signals, 2D NMR experiments reveal how these individual components are connected.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within a spin system. This is crucial for tracing the proton sequences within each sugar ring and the side chains of the aglycone and caffeoyl moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (typically 2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the individual structural fragments. For this compound, HMBC correlations establish:
-
The attachment of the caffeoyl group to the C-3' position of the glucose unit.
-
The linkage of the rhamnose sugar to the C-6' position of the glucose.
-
The connection of the entire disaccharide unit to the β-position of the phenylethyl aglycone.
-
The diagram below illustrates how different spectroscopic techniques contribute to identifying specific parts of the this compound structure.
Caption: Correlation of spectroscopic data to this compound structure.
Experimental Protocol (General NMR): The sample is dissolved in a deuterated solvent (e.g., methanol-d₄, CD₃OD). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). Standard pulse sequences are used to obtain 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference signal.[5]
Conclusion
The structural elucidation of this compound is a clear demonstration of the power and necessity of a multi-technique spectroscopic approach. While methods like MS and IR provide initial, crucial data on molecular formula and functional groups, they cannot define the intricate atomic connectivity. It is the comprehensive application of 1D and 2D NMR spectroscopy that ultimately pieces together the molecular puzzle, revealing the precise arrangement of the aglycone, the two sugar units, and the acyl group. This integrated workflow is a standard and indispensable strategy in modern natural product chemistry, enabling the confident identification of complex molecules for further pharmacological and clinical investigation.
References
- 1. New Phenylethanoid Glycosides from the Fruits of Forsythia Suspense (Thunb.) Vahl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of forsythoside A metabolites in rats by a combination of UHPLC-LTQ-Orbitrap mass spectrometer with multiple data processing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. researchgate.net [researchgate.net]
Differentiating Forsythoside Isomers: A High-Resolution Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise differentiation of forsythoside isomers is critical for accurate pharmacological studies and the development of effective therapeutics. High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for this purpose, offering the sensitivity and specificity required to distinguish between these closely related compounds. This guide provides a comparative overview of HRMS-based methods for differentiating forsythoside isomers, supported by experimental data and detailed protocols.
Forsythosides, particularly the isomers Forsythoside A, Forsythoside H, and Forsythoside I, are phenolic glycosides found in the fruits of Forsythia suspensa. While structurally similar, these isomers can exhibit different biological activities. Therefore, their unambiguous identification is paramount. This guide focuses on the application of Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) and energy-resolved mass spectrometry to distinguish these isomers based on their unique fragmentation patterns.
Performance Comparison: Differentiating Forsythoside Isomers
Energy-resolved mass spectrometry has proven to be a particularly effective technique for isomer differentiation. By systematically varying the collision energy, characteristic fragmentation patterns and energy requirements for dissociation can be established for each isomer. A key study successfully distinguished Forsythoside A, H, and I by analyzing the fragmentation of their protonated molecules ([M+H]⁺). The optimal collision energy (OCE) and maximum relative intensity (MRI) of the product ions serve as distinguishing features.
While the full quantitative data from the definitive study by Lin et al. in Rapid Communications in Mass Spectrometry is not publicly available, the research indicates that the analysis of the [M+H]⁺ precursor ion provides the most significant differences for isomer identification. The distinct energy requirements to induce specific fragmentations allow for the clear differentiation of Forsythoside A, H, and I.
Table 1: Key Differentiating Features of Forsythoside Isomers in Energy-Resolved Mass Spectrometry
| Isomer | Precursor Ion (m/z) | Key Differentiating Characteristic |
| Forsythoside A | [M+H]⁺ | Unique Optimal Collision Energy (OCE) and Maximum Relative Intensity (MRI) for specific fragment ions. |
| Forsythoside H | [M+H]⁺ | Distinct OCE and MRI values for its characteristic fragment ions compared to isomers A and I. |
| This compound | [M+H]⁺ | Specific OCE and MRI profile of its fragment ions, allowing for unambiguous identification. |
Note: The precise m/z values of fragment ions and their corresponding OCE and MRI values are pending access to the full-text research article.
Experimental Protocols
Sample Preparation
Standard solutions of Forsythoside A, H, and I are prepared by dissolving the pure compounds in a suitable solvent, typically methanol or a methanol-water mixture, to a concentration of approximately 1 µg/mL. For the analysis of plant extracts, a standardized extraction protocol should be followed to ensure reproducibility.
UPLC-Q-TOF-MS Analysis
A typical experimental setup for the analysis of forsythoside isomers involves a UPLC system coupled to a Q-TOF mass spectrometer.
-
UPLC System:
-
Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm), is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a binary solvent system, such as:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is generally used.
-
Column Temperature: The column is maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.
-
-
Mass Spectrometer:
-
Ion Source: Electrospray ionization (ESI) is used in positive ion mode to generate the [M+H]⁺ precursor ions.
-
Mass Analyzer: A Q-TOF analyzer provides high mass accuracy and resolution.
-
Acquisition Mode: Data is acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both full scan MS and tandem MS (MS/MS) spectra.
-
Collision Energy: For energy-resolved experiments, the collision energy is ramped over a range (e.g., 10-60 eV) to generate breakdown curves for the precursor ions.
-
Energy-Resolved Mass Spectrometry Protocol
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of the forsythoside isomers in the quadrupole.
-
Collision Energy Ramp: Systematically increase the collision-induced dissociation (CID) energy in the collision cell.
-
Fragment Ion Analysis: Monitor the intensity of the resulting fragment ions as a function of the collision energy.
-
Data Analysis: Plot the relative intensity of each fragment ion against the collision energy to generate breakdown curves. Determine the optimal collision energy (the energy at which the fragment ion intensity is maximal) and the maximum relative intensity for each characteristic fragment.
-
Isomer Comparison: Compare the breakdown curves, OCE, and MRI values for the different isomers to identify unique fragmentation signatures.
Experimental Workflow and Data Analysis
The overall workflow for differentiating forsythoside isomers using high-resolution mass spectrometry is depicted below.
Figure 1. Workflow for Forsythoside Isomer Differentiation.
Biological Context: Forsythoside Signaling Pathways
Forsythosides, particularly Forsythoside A, have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. Understanding these pathways provides a biological context for the importance of accurate isomer identification.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Forsythoside A has been reported to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.
Figure 2. Inhibition of the NF-κB Pathway by Forsythoside A.
Nrf2/HO-1 Signaling Pathway
The Nrf2 (nuclear factor erythroid 2-related factor 2)/HO-1 (heme oxygenase-1) pathway is a primary cellular defense mechanism against oxidative stress. Forsythoside A has been shown to activate this pathway, leading to the expression of antioxidant enzymes.
Figure 3. Activation of the Nrf2/HO-1 Pathway by Forsythoside A.
Comparison Guide: Correlation of In Vitro Cell-Based Assays with In Vivo Efficacy for Forsythoside I
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in vivo experimental data for Forsythoside I (also known as Forsythiaside A), a primary active phenylethanoid glycoside isolated from Forsythia suspensa. The focus is on its well-documented anti-inflammatory properties, demonstrating the correlation between cell-based assay results and outcomes in animal models.
Overview of this compound
This compound is a natural compound extensively studied for a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects[1][2][3]. A critical step in its preclinical development is establishing a clear link between its effects observed in controlled in vitro environments and its therapeutic efficacy in complex in vivo systems. This guide focuses on the strong correlation observed in its anti-inflammatory action.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
The preclinical evaluation of this compound typically follows a logical progression from initial cell-based screening to validation in animal models. This workflow ensures that the resources for animal studies are directed toward compounds with a proven mechanism of action at the cellular level.
Caption: General workflow from in vitro screening to in vivo validation for this compound.
Data Presentation: In Vitro vs. In Vivo Anti-inflammatory Activity
The primary mechanism for the anti-inflammatory effects of this compound involves the inhibition of pro-inflammatory pathways, such as the nuclear factor kappa B (NF-κB) pathway, and the activation of antioxidant pathways like the Nrf2/HO-1 axis[4][5][6]. Data from cell culture and animal models consistently support this dual action.
Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulus | Key Assays | Concentration Range | Observed Effects | Reference |
| BV2 Microglia | Lipopolysaccharide (LPS) | ELISA, Western Blot | 5-20 µM | Significant inhibition of TNF-α, IL-1β, NO, and PGE2 production. Suppression of NF-κB activation and upregulation of Nrf2/HO-1 expression. | [4] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Griess Assay, ELISA, Western Blot | 10-40 µM | Dose-dependent reduction in NO and PGE2. Decreased expression of pro-inflammatory cytokines TNF-α and IL-1β. Inhibition of PI3K/AKT activation and promotion of Nrf2/HO-1 pathway. | [5][6] |
| Mouse Podocytes (MPC-5) | High Glucose (HG) | Western Blot, ROS Assay | 25-100 µM | Alleviated oxidative stress and inflammation. Down-regulated ERK/p38 MAPK signaling pathway. | [5] |
| Esophageal Squamous Cell Carcinoma (ESCC) Cells | N/A | CCK-8 Assay, Flow Cytometry | 20-80 µM | Inhibited cell proliferation and promoted apoptosis by regulating BCL2 and BAX. | [1][7] |
Table 2: Summary of In Vivo Anti-inflammatory & Protective Effects of this compound
| Animal Model | Disease/Injury Model | Dosage Range | Key Outcomes | Reference |
| Mice | Influenza Virus Infection | Not specified | Reduced mRNA expression of TLR7, MyD88, and NF-κB p65 in lung tissue; attenuated lung damage. | [6] |
| Rats | Cerebral Ischemia-Reperfusion | 20 mg/kg (Forsythoside B) | Reduced cerebral infarct volume, improved neurological scores, inhibited NLRP3 inflammasome activation, and reduced serum inflammatory factors. | [8][9] |
| Mice | Esophageal Squamous Cell Carcinoma (Xenograft) | 50 mg/kg | Notable reductions in both tumor volume and weight; regulated BCL2 and BAX expression. | [1][7] |
| Rats | Oligoasthenospermia | 50-100 mg/kg | Improved semen quality, increased superoxide dismutase (SOD) activity, and decreased malondialdehyde (MDA) levels. | [10] |
Correlation Analysis: The in vitro data consistently show that this compound can inhibit the production of key inflammatory mediators (TNF-α, IL-1β, NO) in immune cells stimulated with LPS[4][5]. This directly correlates with in vivo findings where this compound administration leads to a reduction of these same inflammatory markers in animal models of inflammation, such as those induced by influenza virus or cerebral ischemia[6][8][9]. The effective concentrations in vitro (in the micromolar range) provide a basis for the effective doses observed in vivo (in the mg/kg range), establishing a strong predictive relationship.
Key Signaling Pathway: Anti-inflammatory Mechanism
This compound exerts its anti-inflammatory effects primarily by modulating the TLR4/NF-κB and Nrf2/HO-1 signaling pathways. Upon stimulation by a pathogen-associated molecular pattern like LPS, the TLR4 receptor activates a cascade that leads to the activation of NF-κB, which then translocates to the nucleus to promote the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process.
Caption: this compound's dual anti-inflammatory mechanism of action.
Experimental Protocols
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20, 40 µM). A vehicle control (DMSO) is also included. Cells are pre-incubated for 2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
Griess Assay: 50 µL of Griess Reagent I is added to each well, followed by 50 µL of Griess Reagent II. The plate is incubated for 10 minutes at room temperature, protected from light.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is calculated against a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-only treated cells.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. Animals are acclimatized for one week with standard access to food and water.
-
Grouping: Mice are randomly divided into groups (n=8 per group):
-
Control Group (saline vehicle)
-
LPS Group (LPS + saline vehicle)
-
This compound Group (LPS + this compound at e.g., 25, 50 mg/kg)
-
Positive Control (LPS + Dexamethasone at 5 mg/kg)
-
-
Treatment: this compound or vehicle is administered via oral gavage or intraperitoneal injection once daily for three consecutive days.
-
Inflammation Induction: One hour after the final treatment, mice in the LPS-treated groups are injected intraperitoneally with LPS (10 mg/kg). The control group receives a saline injection.
-
Sample Collection: 6 hours after the LPS challenge, mice are anesthetized, and blood is collected via cardiac puncture.
-
Cytokine Analysis: Serum is separated by centrifugation. The levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Statistical analysis (e.g., one-way ANOVA) is performed to compare cytokine levels between the different treatment groups. A significant reduction in cytokine levels in the this compound group compared to the LPS group indicates in vivo anti-inflammatory activity.
Conclusion
The available data demonstrates a strong positive correlation between the in vitro and in vivo anti-inflammatory activities of this compound. Cell-based assays effectively predict its efficacy in animal models by elucidating a clear mechanism of action—namely the suppression of the NF-κB signaling pathway and the enhancement of the Nrf2 antioxidant response[4][5][6]. This correlative evidence strongly supports the continued investigation of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. Mechanism investigation of Forsythoside A against esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 6. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Forsythoside B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forsythoside B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mechanism and Experimental Validation of Forsythoside A in the Treatment of Male Infertility Were Analyzed Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Forsythoside I and Dexamethasone in Anti-Inflammatory Activity
For Immediate Release
[City, State] – [Date] – In the landscape of anti-inflammatory therapeutics, both natural compounds and synthetic drugs offer promising avenues for research and development. This guide provides a detailed, data-driven comparison of Forsythoside I, a natural phenylethanoid glycoside, and Dexamethasone, a well-established synthetic corticosteroid. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits.
Introduction to the Comparators
This compound is a bioactive compound isolated from the fruits of Forsythia suspensa, a plant long used in traditional medicine for its anti-inflammatory properties. Its therapeutic potential is attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[1] It is widely used in the treatment of a variety of inflammatory conditions.[1] Its mechanism of action involves the regulation of gene expression of pro- and anti-inflammatory proteins.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the in vitro efficacy of this compound (and its closely related analogue Forsythoside A) and Dexamethasone in inhibiting key inflammatory mediators. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.
| Inflammatory Mediator | Forsythoside A/I | Dexamethasone | Cell Line/System |
| Nitric Oxide (NO) | 10.88 µM (B5, a derivative)[2] | ~34.60 µg/mL (~88 µM)[3] | RAW 264.7 Macrophages |
| Interleukin-6 (IL-6) | 4.93 µM (B5, a derivative)[2] | 18.9 µM[4] | IL-6-dependent hybridoma |
| Tumor Necrosis Factor-α (TNF-α) | Data not available | 0.8 nM (apoptosis inhibition)[5] | Bovine Glomerular Endothelial Cells |
| Glucocorticoid Receptor Binding | Not applicable | IC50 = 38 nM | In vitro receptor binding assay |
Mechanistic Insights: Signaling Pathways
Both this compound and Dexamethasone exert their anti-inflammatory effects by modulating critical intracellular signaling pathways.
This compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways.[6] These pathways are central to the production of numerous pro-inflammatory cytokines and enzymes.
Dexamethasone acts primarily through the glucocorticoid receptor (GR). Upon binding, the Dexamethasone-GR complex translocates to the nucleus where it can upregulate anti-inflammatory genes and repress the expression of pro-inflammatory genes, in part by interfering with the activity of transcription factors like NF-κB and AP-1.
Experimental Protocols
The following are generalized protocols for key in vitro anti-inflammatory assays based on the methodologies described in the cited literature.
Cell Culture
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Nitric Oxide (NO) Production Assay
-
Cell Seeding: RAW 264.7 cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.[7]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Dexamethasone).
-
Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further 24 hours.[7]
-
Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[7] The absorbance is read at 540 nm, and the quantity of nitrite is determined from a sodium nitrite standard curve.
Cytokine Inhibition Assay (ELISA)
-
Cell Seeding and Treatment: RAW 264.7 cells are seeded in 24-well plates and treated with test compounds and LPS as described in the NO production assay.
-
Supernatant Collection: After the 24-hour incubation period, the cell culture supernatants are collected.
-
ELISA: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Experimental Workflow
Conclusion
This comparative guide highlights the distinct yet convergent anti-inflammatory properties of this compound and Dexamethasone. While Dexamethasone demonstrates potent, broad-spectrum anti-inflammatory activity with well-characterized IC50 values, this compound presents a promising natural alternative that targets key inflammatory signaling pathways. Further head-to-head studies with standardized assays are warranted to fully elucidate the comparative efficacy and potential therapeutic applications of this compound. This information serves as a valuable resource for the scientific community to guide future research in the development of novel anti-inflammatory agents.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Design and synthesis of forsythin derivatives as anti-inflammatory agents for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoids potently block tumour necrosis factor-alpha- and lipopolysaccharide-induced apoptotic cell death in bovine glomerular endothelial cells upstream of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
Investigating the Untapped Potential of Forsythoside I: A Comparative Guide to Synergistic Combinations with Natural Compounds
For researchers, scientists, and drug development professionals, the quest for enhanced therapeutic efficacy often leads to the exploration of synergistic combinations. Forsythoside I, a phenylethanoid glycoside with known anti-inflammatory and antioxidant properties, presents a compelling candidate for such investigations. While direct experimental evidence of its synergistic effects with other natural compounds remains limited, a comparative analysis of its mechanisms alongside those of well-documented synergistic pairs can illuminate promising avenues for future research.
This guide provides a comparative overview of this compound and other natural compounds known for their synergistic activities. By examining their individual and combined effects on key signaling pathways, we can hypothesize potential synergistic interactions and lay the groundwork for innovative therapeutic strategies.
Forsythoside A: A Profile of its Bioactivity
Forsythoside A, a closely related and more extensively studied compound, offers valuable insights into the potential of this compound. Research has demonstrated that Forsythoside A exerts its anti-inflammatory and antioxidant effects through the modulation of several key signaling pathways.[1] It has been shown to activate the Nrf2/HO-1 pathway, a critical regulator of cellular antioxidant responses, and inhibit the pro-inflammatory NF-κB signaling cascade.[1] Furthermore, Forsythoside A can attenuate apoptosis by inhibiting the PI3K/AKT pathway.[1]
Documented Synergism: Learning from Other Natural Compounds
While specific studies on this compound combinations are scarce, the broader field of natural product research offers numerous examples of synergistic interactions. These studies provide a blueprint for investigating the potential of this compound in combination therapies.
Luteolin and Sulforaphane: A Synergistic Anti-Inflammatory Duo
A notable example of synergy is the combination of luteolin and sulforaphane in inhibiting inflammation. Studies have shown that their combined application leads to a more potent reduction in the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages than either compound alone.[2] This enhanced effect is attributed to their synergistic action on the NF-κB and STAT3 pathways, leading to a significant decrease in the expression of pro-inflammatory proteins like iNOS, COX-2, IL-6, and IL-1β.[2] Furthermore, the combination effectively reduces reactive oxygen species (ROS) and upregulates the antioxidant proteins Nrf2 and HO-1.[2]
Baicalin and Baicalein: Enhanced Apoptotic Activity in Cancer Cells
The combination of baicalin and baicalein has demonstrated synergistic anti-proliferative and pro-apoptotic effects in human breast cancer cells.[3] Isobologram analysis has confirmed this synergistic relationship, with the combination leading to a more significant inhibition of cell growth compared to individual treatments.[3] Mechanistically, this synergy is linked to the enhanced activation of the ERK/p38 MAPK pathway, leading to the cleavage of caspases-3 and -9, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax.[3]
Comparative Analysis of Mechanistic Pathways
The following table summarizes the known effects of Forsythoside A and the synergistic pairs of Luteolin/Sulforaphane and Baicalin/Baicalein on key signaling molecules and inflammatory markers. This comparison highlights potential areas of mechanistic overlap and convergence, suggesting that this compound may exhibit similar synergistic potential.
| Compound/Combination | Target Pathway/Molecule | Observed Effect | Reference |
| Forsythoside A | Nrf2/HO-1 | Activation | [1] |
| NF-κB | Inhibition | [1] | |
| PI3K/AKT | Inhibition | [1] | |
| Caspases | Inhibition | [1] | |
| Luteolin + Sulforaphane | Nitric Oxide (NO) Production | Synergistic Inhibition | [2] |
| NF-κB | Synergistic Inhibition | [2] | |
| STAT3 | Synergistic Inhibition | [2] | |
| iNOS, COX-2, IL-6, IL-1β | Synergistic Downregulation | [2] | |
| Nrf2/HO-1 | Synergistic Upregulation | [2] | |
| Baicalin + Baicalein | Cell Proliferation (MCF-7) | Synergistic Inhibition | [3] |
| Apoptosis | Synergistic Induction | [3] | |
| ERK/p38 MAPK | Synergistic Activation | [3] | |
| Caspase-3, Caspase-9 | Synergistic Activation | [3] | |
| Bcl-2 | Synergistic Downregulation | [3] | |
| Bax | Synergistic Upregulation | [3] |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay) for Baicalin and Baicalein Synergy
-
Cell Culture: Human breast cancer cell lines (MCF-7 and MDA-MB-231) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of baicalin, baicalein, or a combination of both for 72 hours.
-
MTT Staining: After incubation, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
Data Analysis: The formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength. Cell viability was expressed as a percentage of the control group. Isobologram analysis was used to determine the synergistic effect.[3]
Nitric Oxide (NO) Production Assay for Luteolin and Sulforaphane Synergy
-
Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells were pre-treated with various concentrations of luteolin, sulforaphane, or their combination for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: The concentration of nitrite, an indicator of NO production, in the culture medium was determined using the Griess reagent.
-
Data Analysis: The absorbance at 540 nm was measured, and the nitrite concentration was calculated from a standard curve. The combination index (CI) was calculated to determine synergy.[2]
Visualizing the Pathways: Potential for Synergy
The following diagrams, generated using Graphviz, illustrate the known signaling pathways of Forsythoside A and a hypothetical model for its potential synergistic interaction with another natural compound that modulates similar pathways.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergism between luteolin and sulforaphane in anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The combination of baicalin and baicalein enhances apoptosis via the ERK/p38 MAPK pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Forsythoside I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Forsythoside I, a caffeoyl phenylethanoid glycoside with notable anti-inflammatory properties.
This compound, also known as Forsythoside A, requires careful handling and disposal due to its potential environmental impact.[1] Adherence to established safety protocols and regulatory guidelines is paramount to protect both laboratory personnel and the ecosystem.
Hazard Profile and Safety Considerations
A thorough understanding of the hazard profile of this compound is the foundation of its safe management. The compound presents the following primary hazards:
-
Harmful if swallowed: Acute oral toxicity.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Due to its environmental toxicity, it is imperative to prevent this compound from entering drains or waterways.[1] All disposal procedures must be designed to contain the compound and direct it to an approved hazardous waste stream.
Quantitative Hazard Data
| Hazard Classification | GHS Category | Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound waste, including pure compound, solutions, and contaminated labware. This protocol is based on general best practices for chemical waste disposal and specific information from the Safety Data Sheet (SDS) for Forsythoside A.[1][2][3][4]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof hazardous waste container.[2][3]
-
Do not mix with other incompatible waste streams.[4] The SDS for Forsythoside A indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Ensure the container is properly sealed to prevent spills and evaporation.[2]
-
-
Sharps:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be placed in a designated sharps container that is then managed as hazardous waste.[2]
-
2. Labeling of Waste Containers:
Proper labeling is a critical compliance and safety step. All waste containers must be clearly labeled with the following information:[3]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "Forsythoside A." Avoid using abbreviations or chemical formulas.
-
The concentration or approximate quantity of the waste.
-
The date when waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Appropriate hazard pictograms (e.g., harmful, environmental hazard).
3. Storage of this compound Waste:
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Use secondary containment (e.g., a larger, chemically resistant bin or tray) to capture any potential leaks or spills.[2] The secondary container should be able to hold 110% of the volume of the primary container.[2]
-
Keep waste containers closed except when adding waste.[2][4]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be managed carefully to prevent the release of residues into the environment.
-
It is recommended to triple-rinse the empty container with a suitable solvent (e.g., ethanol or methanol) that can dissolve the compound.[4][5]
-
The rinsate from this process is considered hazardous waste and must be collected and disposed of with the liquid this compound waste.[4][5]
-
After triple-rinsing, the container can often be disposed of as regular lab glass or plastic waste, provided all labels are defaced.[5] However, always consult your institution's specific guidelines.
5. Arranging for Waste Pickup:
-
Do not dispose of this compound waste in the regular trash or down the drain.[3][6]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3]
-
Follow all institutional procedures for waste collection requests.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all waste streams are handled in a safe and compliant manner, from the point of generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and regulatory compliance.
References
- 1. Forsythoside A|79916-77-1|MSDS [dcchemicals.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Forsythoside I
Essential Safety and Handling of Forsythoside I
Hazard Identification and Safety Precautions
Forsythoside A, a related compound, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[3]. Therefore, it is prudent to handle this compound with similar precautions.
Hazard Statements:
-
Harmful if swallowed.
-
Very toxic to aquatic life with long-lasting effects.
Precautionary Statements:
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
-
If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.
-
Rinse mouth.
-
Collect spillage.
-
Dispose of contents/container to an approved waste disposal plant[3].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a splash hazard[4]. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Disposable nitrile gloves offer broad short-term protection. Thicker gloves generally provide better protection. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged[4][5]. |
| Body | Laboratory coat or impervious clothing | A lab coat should be fully buttoned to cover as much skin as possible. For larger quantities or increased risk of splash, a chemical-resistant apron or coverall is recommended[4][6]. |
| Respiratory | Use in a well-ventilated area. Respirator if needed. | Work should be conducted in a chemical fume hood. If ventilation is inadequate and dust or aerosols may be generated, a NIOSH-approved respirator is required. Respirator use necessitates a formal program including fit-testing and training[4]. |
| Feet | Closed-toe, closed-heel shoes | Shoes must cover the entire foot. Avoid porous materials[4]. |
Operational and Disposal Plans
Adherence to standardized protocols for handling, storage, and disposal is critical for laboratory safety and environmental protection.
Experimental Protocols
1. Preparation of Stock Solutions:
-
This compound is typically supplied as a crystalline solid[7].
-
To prepare a stock solution, dissolve the compound in a suitable solvent such as ethanol, DMSO, or dimethylformamide (DMF)[7]. The solubility of the related Forsythoside A is approximately 30 mg/mL in ethanol and DMF, and 10 mg/mL in DMSO[7].
-
When preparing solutions, it is recommended to purge the solvent with an inert gas[7].
-
For aqueous solutions, the solubility of Forsythoside A in PBS (pH 7.2) is approximately 1 mg/mL. It is not recommended to store aqueous solutions for more than one day[7].
2. Storage:
-
Store this compound as a powder at -20°C in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources[3].
-
If stored in a solvent at -80°C, it should be used within six months. If stored at -20°C, it should be used within one month[1][8].
3. Accidental Release Measures:
-
In case of a spill, ensure adequate ventilation and wear full personal protective equipment[3].
-
Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses[3].
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders)[3].
-
Decontaminate surfaces and equipment by scrubbing with alcohol[3].
-
Dispose of contaminated material according to approved waste disposal procedures[3].
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations[3].
-
Containers of hazardous waste must be clearly labeled with the words "HAZARDOUS WASTE" and the chemical contents[9].
-
Waste containers should be kept tightly capped at all times, except when adding waste[9].
-
Segregate waste containers based on compatibility[9].
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forsythoside A|79916-77-1|MSDS [dcchemicals.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pppmag.com [pppmag.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
